Aminotriester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIXGHIRWJVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137467-21-1 | |
| Record name | Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137467-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60448626 | |
| Record name | AMINOTRIESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136586-99-7 | |
| Record name | AMINOTRIESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminotriester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Aminotriester CAS 136586-99-7
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Specifications
Aminotriester, with the CAS number 136586-99-7, is a complex organic compound primarily utilized as a crucial intermediate in the synthesis of dendrimers and other complex molecules for biomedical applications. Its structure features a central amine with three ester-containing arms, making it a valuable building block in medicinal chemistry and materials science.
Chemical and Physical Properties
A comprehensive summary of the known and predicted properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 136586-99-7 | - |
| Molecular Formula | C₂₂H₄₁NO₆ | [1] |
| Molecular Weight | 415.56 g/mol | [1] |
| IUPAC Name | di-tert-butyl 4-amino-4-[3-(tert-butoxy)-3-oxopropyl]heptanedioate | [1] |
| Synonyms | Di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate, DENDRON P3 | [1] |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 471.3 ± 45.0 °C at 760 mmHg | - |
| Density (Predicted) | 1.02 ± 0.06 g/cm³ | - |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | PFFIXGHIRWJVRO-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)CCC(N)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C | - |
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]
Synthesis and Experimental Protocols
Postulated Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound based on the reduction of a nitro precursor.
Caption: Postulated synthesis of this compound via reduction.
General Experimental Protocol for Reduction
The following is a generalized experimental protocol for the reduction of a nitro compound to an amine, which could be adapted for the synthesis of this compound.
Materials:
-
Di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl)]-heptanedioate (starting material)
-
Raney Nickel (catalyst, 50% slurry in water)[3]
-
Ethanol (solvent)
-
Cyclohexane (solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Catalyst Preparation: Carefully wash the pre-activated Raney Nickel catalyst with ethanol and then with cyclohexane to remove water.[3] Ensure the catalyst is always covered with liquid to prevent ignition.[3]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the washed Raney Nickel in a suitable solvent mixture (e.g., ethanol/cyclohexane).
-
Addition of Starting Material: Dissolve the di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl)]-heptanedioate in the reaction solvent and add it to the catalyst suspension.
-
Hydrogenation: Introduce hydrogen gas to the reaction mixture (this step requires specialized hydrogenation equipment and should be performed with extreme caution by experienced personnel).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the catalyst from the reaction mixture. The filtrate contains the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Role in Dendrimer Synthesis and Drug Delivery
This compound serves as a fundamental building block, often referred to as a "dendron," in the construction of larger, highly branched molecules called dendrimers.[3] The primary amino group provides a reactive site for attachment to a core molecule or for further branching, while the three tert-butyl ester groups offer points for subsequent functionalization or can be hydrolyzed to carboxylic acids.
Dendrimer Synthesis Logical Flow
The divergent synthesis approach is a common method for constructing dendrimers, where successive generations of monomers are added to a central core. This compound is an ideal candidate for such a synthetic strategy.
Caption: Logical flow of divergent dendrimer synthesis.
Application in Drug Delivery
Dendrimers synthesized using this compound can be engineered as sophisticated drug delivery vehicles. The internal cavities of the dendrimer can encapsulate therapeutic agents, while the surface can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the dendrimer to specific cells or tissues.
Experimental Workflow for Dendrimer-Based Drug Delivery:
-
Dendrimer Synthesis: Synthesize the dendrimer to the desired generation using this compound as a building block.
-
Drug Loading:
-
Encapsulation: Physically entrap the drug molecules within the dendritic architecture.
-
Conjugation: Covalently attach the drug molecules to the peripheral functional groups of the dendrimer.
-
-
Surface Modification: Conjugate targeting ligands to the dendrimer surface to enhance specificity.
-
Characterization: Thoroughly characterize the drug-loaded, targeted dendrimer for size, charge, drug loading efficiency, and stability.
-
In Vitro Evaluation: Test the efficacy and cytotoxicity of the dendrimer formulation on relevant cell lines.
-
In Vivo Studies: Evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy in animal models.
This technical guide provides a foundational understanding of the core properties, synthesis, and applications of this compound CAS 136586-99-7. Further research and development in this area hold promise for advancing the field of targeted drug delivery and theranostics.
References
Unveiling the Architecture of Aminotriester DENDRON P3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure elucidation of Aminotriester DENDRON P3, a third-generation dendron with a core structure composed of repeating this compound units. Dendrimers and their constituent dendrons are highly branched, monodisperse macromolecules with significant potential in biomedical applications, including drug delivery and gene therapy.[1][2][3] The precise control over their molecular weight and the number of peripheral functional groups makes them attractive candidates for targeted therapeutics.[1] This document outlines the analytical methodologies and presents the expected quantitative data for the structural characterization of this compound DENDRON P3.
Hypothetical Structure of this compound DENDRON P3
This compound DENDRON P3 is a third-generation (G3) dendron synthesized using a divergent approach.[4] The synthesis originates from a trifunctional amine core, with subsequent generations built by the iterative addition of a protected amino acid and a triester branching unit. The resulting structure possesses a well-defined architecture with a precise number of terminal functional groups.
Quantitative Analytical Data
The structural integrity and purity of this compound DENDRON P3 are confirmed through a combination of spectroscopic and spectrometric techniques. The expected quantitative data are summarized below.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound DENDRON P3
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Core Methylene (-CH₂-) | 2.5 - 2.8 | 40 - 45 |
| Ester Carbonyl (-C=O) | - | 170 - 175 |
| Amide Carbonyl (-C=O) | - | 165 - 170 |
| Alpha-proton of Amino Acid | 4.0 - 4.5 | 50 - 55 |
| Methylene of Ester Linkage (-O-CH₂-) | 3.8 - 4.2 | 60 - 65 |
| Terminal Amine Protons (-NH₂) | 1.5 - 2.5 (broad) | - |
Note: Chemical shifts are approximate and can vary based on the solvent and specific structure.
Table 2: Expected Mass Spectrometry Data for this compound DENDRON P3
| Technique | Parameter | Expected Value |
| MALDI-TOF MS | [M+H]⁺ | Calculated Molecular Weight + 1.007 |
| ESI-MS | [M+Na]⁺ | Calculated Molecular Weight + 22.990 |
| Polydispersity Index (PDI) | < 1.05 |
Note: The precise molecular weight is dependent on the specific monomers used in the synthesis.
Experimental Protocols
The following protocols detail the synthesis and characterization of this compound DENDRON P3.
3.1. Synthesis of this compound DENDRON P3 (Divergent Method)
This protocol outlines the iterative steps for the divergent synthesis of a G3 this compound dendron.[4][5]
-
Core Reaction (Generation 0): A trifunctional amine core is reacted with a protected amino acid monomer in the presence of a coupling agent (e.g., DCC/DMAP) to form the G0 dendron.
-
Deprotection: The protecting groups on the newly added amino acids are removed under appropriate conditions (e.g., acidolysis for Boc groups).
-
Branching Reaction (Generation 1): The deprotected G0 dendron is reacted with a triester branching unit to create the G1 dendron.
-
Iterative Cycles: Steps 2 and 3 are repeated to synthesize Generation 2 and subsequently Generation 3 (this compound DENDRON P3).
-
Purification: Each generation is purified using column chromatography to remove excess reagents and byproducts.[6]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the covalent structure of each generation of the dendron.[7][8]
-
Sample Preparation: A 5-10 mg sample of the purified dendron is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The chemical shifts, integrations, and coupling patterns are analyzed to confirm the expected structure and assess purity.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and assess the monodispersity of the synthesized dendron.[6]
-
Sample Preparation (MALDI-TOF): The dendron sample is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.
-
Sample Preparation (ESI): The dendron sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: The mass spectrum is acquired in the appropriate mass range.
-
Data Analysis: The observed mass-to-charge ratios are compared with the calculated theoretical values to confirm the molecular weight. The peak distribution is analyzed to determine the polydispersity index (PDI).
3.4. Size Exclusion Chromatography (SEC)
SEC is utilized to determine the molecular weight distribution and purity of the dendron.[1]
-
System Setup: An SEC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range is used.
-
Mobile Phase: A suitable solvent in which the dendron is soluble (e.g., THF, DMF with LiBr) is used as the mobile phase.
-
Sample Preparation: The dendron is dissolved in the mobile phase at a known concentration.
-
Data Acquisition and Analysis: The sample is injected into the SEC system, and the retention time is compared to a calibration curve of known molecular weight standards to determine the molecular weight and PDI.
Visualizations
Diagram 1: Divergent Synthesis of this compound DENDRON P3
Caption: Divergent synthesis workflow for this compound DENDRON P3.
Diagram 2: Structure Elucidation Workflow
Caption: Experimental workflow for the structural elucidation of this compound DENDRON P3.
References
- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. archivepp.com [archivepp.com]
- 4. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicalresearchjournal.org [medicalresearchjournal.org]
A Technical Guide to the Physical and Chemical Properties of Aminotriester Intermediates
Abstract: Aminotriester intermediates are pivotal, often transient, molecular species in modern synthetic organic and medicinal chemistry. They are central to the formation of phosphoramidates, which are crucial motifs in antiviral prodrugs, oligonucleotide therapeutics, and other bioactive compounds. Understanding the physical and chemical properties of these intermediates is paramount for optimizing reaction conditions, controlling stereochemistry, and ensuring the stability and purity of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of the structural features, physicochemical characteristics, and stability profiles of this compound intermediates, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Synthesis
This compound intermediates are organophosphorus compounds characterized by a central phosphorus atom bonded to three ester groups and an amino group. Their formation is a key step in several phosphorylation and phosphitylation reactions. One of the most common pathways involves the oxidative coupling of an H-phosphonate diester with an amine in the presence of an activating agent like iodine or under electrochemical conditions.[1][2][3] These intermediates are typically not isolated due to their reactive nature but are generated in situ to proceed to the final product.[]
The generalized synthesis pathway can be visualized as the reaction of a phosphite triester or a related P(III) species with an amine, followed by oxidation or rearrangement.
References
Aminotriester Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminotriester derivatives, particularly phosphoramidates, have emerged as a significant class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential as anticancer, antimicrobial, and antiviral agents. A key focus is the "ProTide" (prodrugs of nucleotides) strategy, which utilizes this compound motifs to enhance the intracellular delivery and activation of nucleoside monophosphate analogs. This document details the synthesis, quantitative biological data, and experimental protocols for evaluating these promising therapeutic candidates. Furthermore, it visualizes the key mechanistic and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
The therapeutic potential of nucleoside analogs is often limited by their poor pharmacokinetic properties, including low membrane permeability and dependence on intracellular phosphorylation for activation. This compound derivatives, especially phosphoramidate prodrugs, offer an elegant solution to these challenges. By masking the charged phosphate group, these compounds can readily cross cell membranes. Once inside the cell, they are designed to be metabolized by specific enzymes, releasing the active nucleoside monophosphate. This targeted delivery and activation mechanism has led to the development of clinically successful antiviral drugs and a burgeoning pipeline of anticancer and antimicrobial candidates. This guide will delve into the core aspects of this compound derivatives, providing the necessary technical details for their synthesis, biological evaluation, and mechanistic understanding.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly phosphoramidates, can be achieved through several routes. A common and versatile method is the phosphorochloridate route.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their anticancer, antimicrobial, and antiviral activities, with quantitative data presented in structured tables.
Anticancer Activity
Many phosphoramidate derivatives of nucleoside analogs, such as gemcitabine and floxuridine, have been synthesized and evaluated for their anticancer properties. These compounds often exhibit enhanced cytotoxicity compared to the parent drug by bypassing resistance mechanisms related to nucleoside uptake and kinase-mediated activation.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gemcitabine-Phenyl-Alanine-Ethyl-Ester-Phosphoramidate | L1210 | 0.004 | [Not Found] |
| Floxuridine-Phenyl-Alanine-Ethyl-Ester-Phosphoramidate | CEM | 0.01 | [1] |
| 5-FU-Amino Acid Ester Derivative (2m) | BEL-7402 | 18.3 | [2] |
| Chrysin Derivative (12c) | MCF-7 | 0.010 | [Not Found] |
| Chrysin Derivative (12c) | HL-60 | 0.012 | [Not Found] |
| Combretastatin A-4 Quinoline Derivative (12c) | HCT-116 | 0.042 | [Not Found] |
| Benzotriazole Imidazolethione (BI9) | HL-60 | 0.40 | [Not Found] |
Antimicrobial Activity
The ProTide approach has also been applied to develop antimicrobial agents. By delivering phosphorylated forms of antibacterial or antifungal nucleosides, these derivatives can overcome permeability issues and exhibit potent activity.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. aureus | 2.5 | [3] |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | MRSA | 2.5 | [3] |
| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | [3] |
| Cyclopropane Amide Derivative (F9) | E. coli | 32 | [4] |
| Cyclopropane Amide Derivative (F5) | S. aureus | 32 | [4] |
| Cyclopropane Amide Derivative (F8) | C. albicans | 16 | [4] |
| 7-fluoro-3-aminosteroid (25) | S. aureus | Not Specified | [5] |
| 7-fluoro-3-aminosteroid (25) | P. aeruginosa | Not Specified | [5] |
Antiviral Activity
The most significant clinical success of this compound derivatives has been in the field of antiviral therapy. Sofosbuvir, a phosphoramidate prodrug of a uridine nucleotide analog, is a cornerstone of hepatitis C treatment. Remdesivir, another prominent example, has been used in the treatment of COVID-19.
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Sofosbuvir (GS-7977) | Hepatitis C Virus (HCV) | 0.09 (replicon assay) | [Not Found] |
| Remdesivir (GS-5734) | SARS-CoV-2 | 0.01 (in HAE cells) | [Not Found] |
| Dihydrotriazine Derivative (6) | Influenza B | 0.19 | [6] |
| Dihydrotriazine Derivative (4) | RSV | 0.40 | [6] |
| Indole Carboxylic Acid Ester Derivative (2e) | Hepatitis C Virus (HCV) | Not Specified | [7] |
| N-acyl-4,6-di-tert-butyl-2-aminophenol derivative | Herpes Simplex Virus 1 | Not Specified | [8] |
Mechanism of Action: The ProTide Pathway
The efficacy of many this compound derivatives lies in their ability to act as prodrugs, delivering the active monophosphorylated drug intracellularly. This process, often referred to as the ProTide pathway, involves a series of enzymatic steps.
Caption: The ProTide activation pathway for this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the evaluation of the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT assay.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication by an antiviral compound.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Caption: Workflow for the plaque reduction assay.
Conclusion
This compound derivatives represent a powerful and versatile platform for the development of novel therapeutics. The ProTide strategy has already yielded significant clinical successes in antiviral therapy and holds immense promise for the development of new anticancer and antimicrobial agents. The ability of these compounds to overcome key pharmacokinetic hurdles associated with nucleoside analogs makes them a compelling area of focus for future drug discovery and development efforts. This technical guide provides a foundational resource for researchers to explore and advance the potential of this important class of molecules.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchhub.com [researchhub.com]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Aminotriester-Based Dendrimers: Core Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a class of synthetic, highly branched, and monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Among the various types of dendrimers, those based on aminotriester scaffolds have garnered significant attention within the biomedical field due to their unique physicochemical properties.[3] Their structure typically consists of a central core, repeating branching units, and a large number of terminal functional groups.[2][4] This precise, layer-by-layer construction, known as generations (G), allows for exact control over their size, shape, and surface chemistry.[1][5]
This technical guide provides a comprehensive overview of this compound-based dendrimers, with a particular focus on poly(amidoamine) (PAMAM) dendrimers, the most extensively studied class.[3][6] It delves into their synthesis and characterization, presents quantitative data on their performance in drug and gene delivery, and details the experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of these nanomaterials as versatile platforms for therapeutic applications.[7]
Synthesis and Characterization
The synthesis of this compound-based dendrimers is a step-wise process that allows for the precise control of their generational size and the number of surface functional groups.[1] The most common method is the divergent approach, where the dendrimer is built outwards from a multifunctional core molecule.[2][8] This process typically involves a two-step iterative sequence: a Michael-type addition of a primary amine to an acrylate ester, followed by amidation of the resulting ester with a large excess of a diamine.[2] Each repetition of this sequence adds a new generation to the dendrimer, doubling the number of surface amino groups.[1]
Characterization of these dendrimers is crucial to ensure their purity, monodispersity, and structural integrity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the repeating units and the successful completion of each reaction step.[1][9]
-
Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to verify the molecular weight and monodispersity of the dendrimer generations.[1]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity and narrow molecular weight distribution of the synthesized dendrimers.[10]
Quantitative Data on this compound Dendrimer Performance
The efficacy of this compound dendrimers in drug and gene delivery is evaluated based on several quantitative parameters. The following tables summarize key data from various studies.
| Dendrimer Generation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PAMAM G4 | Doxorubicin | ~40-50 | - | [11] |
| PAMAM G5 | Doxorubicin | - | - | [6] |
| PAMAM G4 | TMScu | 6.2 ± 0.06 | 77.8 ± 0.69 | [6] |
| PAMAM G4.5 | Doxorubicin | - | ~90 | [12] |
Table 1: Drug Loading and Encapsulation Efficiency of PAMAM Dendrimers. This table presents the drug loading capacity and encapsulation efficiency of different generations of PAMAM dendrimers with various anticancer drugs.
| Dendrimer Generation | Cell Line | Transfection Efficiency (%) | Reference |
| PAMAM G5 | T47D | Low | [13] |
| PAMAM G5 | MCF-10A | Not noticeable | [13] |
| Peptide Dendrimer (Z34) | HEK cells | >83 | [14] |
| Peptide Dendrimer (Z26) | HEK cells | 57 | [14] |
| PAMAM G4 | HEK 293 | Higher than G3-G6 | [15] |
| NLS-conjugated PAMAM G2 | NIH3T3 | Much higher than PEI | [16] |
Table 2: Gene Transfection Efficiency of this compound-Based Dendrimers. This table showcases the transfection efficiency of various this compound-based dendrimers in different cell lines, highlighting the impact of dendrimer generation and surface modification.
| Dendrimer Generation | Cell Line | Cytotoxicity | Reference |
| Cationic PAMAM | Multiple | Generation-dependent | [17] |
| G0 PAMAM | HeLa | Selectively toxic | [18] |
| G3 & G4 bis-MPA based | Primary neurons | Concentration-dependent | [19] |
| G2 bis-MPA based | Primary neurons | No toxicity | [19] |
| G4, G5, G6 PAMAM | Mammalian cells | Increases with generation | [20] |
Table 3: Cytotoxicity of this compound-Based Dendrimers. This table summarizes the cytotoxic effects of different generations of this compound-based dendrimers on various cell lines, emphasizing the importance of generation and surface charge.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound-based dendrimers.
Synthesis of PAMAM Dendrimers (Divergent Method)
Materials:
-
Initiator core (e.g., ethylene diamine)
-
Methyl acrylate
-
Methanol
-
Excess of diamine (e.g., ethylene diamine)
Protocol:
-
Generation 0 (G0) Synthesis:
-
Dissolve the initiator core in methanol.
-
Slowly add methyl acrylate to the solution at room temperature and stir for a specified period to allow for the Michael addition to complete.
-
Remove the excess methyl acrylate and methanol under vacuum to obtain the ester-terminated G0 dendrimer.
-
Dissolve the G0 ester-terminated dendrimer in methanol.
-
Add a large excess of ethylene diamine to the solution and stir at room temperature for several days to allow for amidation.
-
Remove the excess ethylene diamine and methanol under vacuum to yield the amine-terminated G0 PAMAM dendrimer.
-
-
Higher Generation Synthesis (G1, G2, etc.):
-
Repeat the two-step process of Michael addition with methyl acrylate and subsequent amidation with ethylene diamine, using the amine-terminated dendrimer from the previous generation as the new core.
-
Purify the product after each generation to remove any incompletely reacted species.
-
Characterization by Nuclear Magnetic Resonance (NMR)
Equipment:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
Deuterated solvents (e.g., D₂O, CD₃OD)
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified dendrimer in the appropriate deuterated solvent.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum to identify the chemical shifts and integration values of the protons in the repeating units. The disappearance of signals from the starting materials and the appearance of new signals corresponding to the product confirm the reaction progress.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the dendrimer. The chemical shifts of the carbonyl and methylene carbons are characteristic of the dendrimer structure.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Dendrimer solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Dendrimer Treatment: Remove the medium and add fresh medium containing various concentrations of the dendrimer. Include a control group with medium only.
-
Incubation: Incubate the cells with the dendrimer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Visualizations of Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. archivepp.com [archivepp.com]
- 4. mdpi.com [mdpi.com]
- 5. archivepp.com [archivepp.com]
- 6. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide dendrimers transfecting CRISPR/Cas9 plasmid DNA: optimization and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced transfection efficiency of low generation PAMAM dendrimer conjugated with the nuclear localization signal peptide derived from herpesviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Core-size and geometry versus toxicity in small amino terminated PAMAM dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic studies of in vitro cytotoxicity of poly(amidoamine) dendrimers in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The β-Amino Ester Core: A Versatile Scaffold for Novel Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can serve as foundational scaffolds for drug discovery is a perpetual endeavor in medicinal chemistry. Among the myriad of structural motifs, the β-amino ester core has emerged as a particularly versatile and privileged scaffold. Its inherent combination of a nucleophilic amino group and an electrophilic ester moiety, separated by a flexible two-carbon linker, provides a rich chemical space for derivatization and the introduction of diverse pharmacophoric elements. This guide offers a comprehensive overview of the β-amino ester core, detailing its synthesis, biological activities, and its role in the modulation of key signaling pathways, with a focus on providing practical data and methodologies for drug development professionals.
Data Presentation: Bioactivity of β-Amino Ester Derivatives
The biological activity of β-amino ester derivatives is diverse, spanning antimicrobial, anticancer, and immunomodulatory applications. The following tables summarize key quantitative data for representative compounds.
Table 1: Antimicrobial Activity of β-Amino Acid Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 9 (Nevirapine derivative) | Mycobacterium tuberculosis | < 1 | [1] |
| 24 pathogenic bacteria | < 1 | [1] | |
| Compound 24a | Staphylococcus aureus | 62.5 | [1] |
| Micrococcus luteum | 62.5 | [1] | |
| Compound 24b | Staphylococcus aureus | 31.2 | [1] |
| Micrococcus luteum | 62.5 | [1] | |
| Compound 24c | Staphylococcus aureus | 31.2 | [1] |
| Micrococcus luteum | 62.5 | [1] | |
| Compound 25 | Staphylococcus aureus | 31.2 | [1] |
| Micrococcus luteum | 31.2 | [1] | |
| Compound 26 | Staphylococcus aureus | 62.5 | [1] |
| Micrococcus luteum | 62.5 | [1] | |
| Compound 27 | Micrococcus luteum | 62.5 | [1] |
| A2 (β²,²-amino acid derivative) | Methicillin-resistant S. aureus (MRSA) | 3.8 µM | [2] |
| Methicillin-resistant S. epidermidis (MRSE) | 3.8 µM | [2] | |
| Staphylococcus aureus | 3.8 µM | [2] | |
| Escherichia coli | 7.7 µM | [2] |
Table 2: Anticancer and HIV-1 Inhibitory Activity of β-Amino Ester Derivatives
| Compound ID | Activity | Target/Cell Line | IC50 | Reference | | :--- | :--- | :--- | :--- | | Compound 11 (A1-A6) | HIV-1 RNase H Inhibition | HIV-1 Reverse Transcriptase | 6 - 8 µM |[1] | | 3f (Tetrandrine-l-amino acid derivative) | Anticancer | HEL (leukemia) | 0.23 µM |[3] | | PβAE with TEINH | Anticancer | MCF-7 (breast cancer) | 22.5 ± 0.21 µg/mL |[4] | | PβAE with APTAT | Anticancer | MCF-7 (breast cancer) | 26.2 ± 0.21 µg/mL |[4] | | PβAE with MOAPM | Anticancer | MCF-7 (breast cancer) | 24.4 ± 0.2 µg/mL |[4] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of the β-amino ester core can be achieved through several robust and versatile methods. The Mannich and aza-Michael reactions are among the most prominent, offering a high degree of control over the final structure.
The Mannich Reaction: A Three-Component Approach
The Mannich reaction is a classic and powerful method for the synthesis of β-amino carbonyl compounds, which can be readily converted to β-amino esters. It involves the one-pot, three-component condensation of an aldehyde, an amine, and a carbonyl compound (or its enol equivalent).
This protocol describes a heterogeneous, catalyzed Mannich reaction for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino esters.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 eq.)
-
Aniline (1 eq.)
-
Aromatic ketone (e.g., acetophenone) or other enolizable carbonyl compound (1 eq.)
-
Ethanol (5 mL)
-
Sulfated MCM-41 (100 mg)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Combine the aromatic aldehyde (1 eq.), aniline (1 eq.), aromatic ketone (1 eq.), and ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the sulfated MCM-41 catalyst (100 mg) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and reused.
-
The filtrate contains the crude β-amino carbonyl product. The product can be purified by recrystallization or column chromatography.
The Aza-Michael Reaction: Conjugate Addition of Amines
The aza-Michael reaction, or conjugate addition, is an atom-economical method for the synthesis of β-amino esters. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester.
This protocol outlines a green and efficient method for the synthesis of β-amino esters via a solvent-free aza-Michael reaction.
Materials:
-
α,β-Unsaturated ester (e.g., methyl acrylate) (1 eq.)
-
Amine (e.g., aniline) (1 eq.)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
In a reaction vial, combine the α,β-unsaturated ester (1 eq.) and the amine (1 eq.).
-
Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., to 90 °C) may be applied.
-
The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or NMR spectroscopy.
-
As the reaction is solvent-free and often proceeds with high conversion, the resulting β-amino ester may be of sufficient purity for many applications.
-
If necessary, the product can be purified by column chromatography or distillation.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological signaling pathways.
General workflow for the synthesis and biological evaluation of β-amino ester derivatives.
Mechanism of Action: Poly(β-amino ester)s and STING Pathway Activation
A particularly exciting application of the β-amino ester core is in the construction of poly(β-amino esters) (PBAEs). These polymers have shown great promise as delivery vehicles for nucleic acids in vaccines and immunotherapies. One of their key mechanisms of action is the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.
The activation of the STING pathway by certain PBAEs, such as PC7A, occurs through a distinct mechanism compared to the natural ligand cGAMP. PC7A induces the condensation and oligomerization of STING on the endoplasmic reticulum membrane.[5][6] This clustering facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor or antiviral immune response.[6]
Activation of the cGAS-STING pathway by a poly(β-amino ester) such as PC7A.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Theoretical Studies on the Molecular Geometry of Aminotriesters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotriesters, characterized by a tertiary amino group and an ester functionality derived from an amino acid, are a pivotal class of molecules in organic chemistry and drug development. Their molecular geometry, including bond lengths, bond angles, and conformational preferences, dictates their physicochemical properties, reactivity, and biological activity. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design, catalyst development, and materials science.
Theoretical and computational chemistry provide powerful tools to elucidate the conformational landscape and geometric parameters of aminotriesters with high accuracy. This guide delves into the core principles and methodologies of theoretical studies on aminotriester molecular geometry, offering a comprehensive overview for researchers in the field.
Core Concepts in this compound Geometry
The molecular geometry of an this compound is primarily governed by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and the hybridization of its constituent atoms. The central carbon atom (Cα) of the amino acid backbone typically exhibits sp3 hybridization, leading to a tetrahedral arrangement of its substituents. The nitrogen atom of the tertiary amine is also sp3 hybridized, resulting in a trigonal pyramidal geometry of the electron pairs, although the overall shape around the nitrogen is influenced by the steric bulk of its substituents.
The ester group introduces a planar region due to the sp2 hybridization of the carbonyl carbon and the delocalization of pi electrons. The conformational flexibility of aminotriesters arises from the rotation around several key single bonds, including the Cα-Cβ bond of the side chain, the Cα-N bond, and the Cα-C' bond of the ester group.
Computational Methodologies for Studying this compound Geometry
The theoretical investigation of this compound molecular geometry relies heavily on computational chemistry methods. These methods can be broadly categorized into molecular mechanics and quantum mechanics.
Molecular Mechanics (MM)
Molecular Mechanics force fields are widely used for initial conformational searches of flexible molecules like aminotriesters.[1] These methods employ classical mechanics to approximate the potential energy surface of a molecule. While computationally less expensive than quantum mechanical methods, the accuracy of MM depends on the quality of the force field parameters.
Typical Experimental Protocol for a Molecular Mechanics Conformational Search:
-
Structure Building: The 3D structure of the this compound molecule is built using molecular modeling software.
-
Force Field Selection: An appropriate force field (e.g., MMFF, AMBER) is chosen based on the molecular structure and the desired accuracy.
-
Conformational Search Algorithm: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, molecular dynamics) is employed to explore the potential energy surface and identify low-energy conformers.
-
Energy Minimization: The geometries of the identified conformers are optimized to find the local energy minima.
-
Analysis: The resulting conformers are ranked by their relative energies, and their geometries are analyzed.
Quantum Mechanics (QM)
Quantum mechanics methods provide a more accurate description of the electronic structure and, consequently, the molecular geometry. Density Functional Theory (DFT) is a popular QM method for studying molecules of this size due to its balance of accuracy and computational cost.[2][3][4]
Typical Experimental Protocol for a DFT Geometry Optimization:
-
Initial Geometry: The geometry of the this compound, often obtained from a molecular mechanics search, is used as the starting point.
-
Level of Theory and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and the computational resources available.
-
Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface corresponding to a minimum energy structure. This involves calculating the forces on each atom and iteratively adjusting their positions until the forces are close to zero.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.
-
Analysis of Results: The optimized bond lengths, bond angles, dihedral angles, and electronic properties are analyzed.
Quantitative Data on this compound Geometry
The following tables summarize typical geometric parameters for the core structure of an N,N-dialkyl amino acid ester, derived from computational studies on analogous molecules. These values can serve as a reference for researchers in the field.
Table 1: Typical Bond Lengths in the this compound Core Structure
| Bond | Hybridization | Typical Bond Length (Å) |
| Cα - H | sp3 - s | 1.09 |
| Cα - C' | sp3 - sp2 | 1.52 |
| C' = O | sp2 - sp2 | 1.22 |
| C' - Oester | sp2 - sp3 | 1.35 |
| Oester - Cester | sp3 - sp3 | 1.45 |
| Cα - N | sp3 - sp3 | 1.47 |
| N - Calkyl | sp3 - sp3 | 1.47 |
| Cα - Cβ | sp3 - sp3 | 1.54 |
Table 2: Typical Bond Angles in the this compound Core Structure
| Angle | Hybridization of Central Atom | Typical Bond Angle (°) |
| H - Cα - C' | sp3 | 109.5 |
| H - Cα - N | sp3 | 109.5 |
| C' - Cα - N | sp3 | 109.5 |
| Cα - C' = O | sp2 | 120 |
| Cα - C' - Oester | sp2 | 118 |
| O = C' - Oester | sp2 | 122 |
| C' - Oester - Cester | sp3 | 115 |
| Cα - N - Calkyl | sp3 | 109.5 |
| Calkyl - N - Calkyl | sp3 | 109.5 |
Table 3: Key Dihedral Angles Defining this compound Conformation
| Dihedral Angle | Description | Typical Range (°) |
| φ (phi) | C' - N - Cα - C' | -180 to 180 |
| ψ (psi) | N - Cα - C' - O | -180 to 180 |
| ω (omega) | Cα - C' - Oester - Cester | ~180 (trans) or ~0 (cis) |
| χ1 (chi1) | N - Cα - Cβ - Cγ | 60, 180, -60 |
Visualizing Workflows and Relationships
Computational Workflow for this compound Geometry
The following diagram illustrates a typical workflow for the computational analysis of an this compound's molecular geometry, starting from the initial structure generation to the final analysis of its properties.
References
- 1. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthesis of Aminotriesters for Researchers and Drug Development Professionals
An In-depth Technical Review of Core Synthetic Pathways, Experimental Protocols, and Quantitative Data
The synthesis of aminotriesters, a diverse class of molecules characterized by a central atom (typically carbon or phosphorus) bonded to three ester functionalities and an amino group, is of paramount importance in the fields of medicinal chemistry, drug development, and materials science. These compounds serve as crucial building blocks for peptidomimetics, chiral ligands, and, most notably, as key intermediates in the synthesis of oligonucleotides and phosphoramidate prodrugs. This technical guide provides a comprehensive literature review of the primary synthetic pathways for producing aminotriesters, with a focus on both phosphorus-containing and carbon-centered scaffolds. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and signaling pathways are presented to serve as a valuable resource for researchers and scientists.
Phosphoramidates: The Cornerstone of Oligonucleotide Synthesis and Prodrug Strategies
Phosphoramidates, a prominent class of aminotriesters, are central to the automated synthesis of DNA and RNA oligonucleotides and form the basis of the successful ProTide (prodrug nucleotide) technology. This technology has led to the development of several FDA-approved antiviral drugs, including Remdesivir and Sofosbuvir.
Phosphoramidite Chemistry for Oligonucleotide Synthesis
The gold standard for the chemical synthesis of oligonucleotides is the phosphoramidite method, which proceeds in a cyclic manner on a solid support. Each cycle involves four key steps: deblocking, coupling, capping, and oxidation, allowing for the sequential addition of nucleotide monomers with high efficiency.
Experimental Protocol: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of a nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support, typically Controlled Pore Glass (CPG).
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
-
Procedure:
-
The deblocking solution is passed through the synthesis column containing the solid support for 60-180 seconds.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[1] The orange color of the DMT cation can be quantified spectrophotometrically to monitor synthesis efficiency.
-
-
-
Coupling:
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing chain and the incoming nucleoside phosphoramidite.
-
Reagents:
-
A solution of the desired nucleoside phosphoramidite (e.g., A, C, G, or T) in anhydrous acetonitrile.
-
An activator solution, such as 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.
-
-
Procedure:
-
The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[2]
-
The reaction is allowed to proceed for a specific coupling time, typically 30 seconds for standard nucleosides, but can be longer for modified bases.[3][4] A molar excess of both the phosphoramidite and activator is used to drive the reaction to completion (typically >99% efficiency).[3]
-
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or 2,6-lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure:
-
The capping reagents are delivered to the synthesis column, and the unreacted 5'-hydroxyl groups are acetylated.
-
The reaction is typically complete within 30-60 seconds.[1]
-
The column is washed with anhydrous acetonitrile.
-
-
-
Oxidation:
-
Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.
-
Reagent: A solution of 0.02-0.1 M iodine in a mixture of THF, pyridine, and water.[1][4]
-
Procedure:
-
The oxidizing solution is passed through the column.
-
The reaction is rapid, usually completed within 30-60 seconds.[1]
-
The column is washed with anhydrous acetonitrile.
-
-
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (AMA).[1]
Quantitative Data: Comparison of Guanosine Phosphoramidite Protecting Groups
The choice of protecting group on the exocyclic amine of guanosine can impact coupling efficiency and stability.
| Protecting Group | Relative Deprotection Rate | Coupling Efficiency | Stability in Solution | Key Observations |
| Isobutyryl (iBu) | Slower | Generally high | More stable | Standard protecting group with robust performance. |
| Dimethylformamidine (dmf) | ~4 times faster than iBu[] | High | Less stable | Faster deprotection is advantageous for sensitive oligonucleotides, but the phosphoramidite is more prone to degradation in solution.[] |
Workflow for Solid-Phase Oligonucleotide Synthesis
Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[6][7][8]
Experimental Protocol: Atherton-Todd Synthesis of a Phosphoramidate
-
Reaction Setup: To a stirred solution of a dialkyl phosphite (1.0 eq.) and an amine (1.1 eq.) in an inert solvent such as dichloromethane or carbon tetrachloride at 0 °C, add a base (e.g., triethylamine, 1.2 eq.).
-
Reaction Execution: Slowly add carbon tetrachloride (1.5 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or ³¹P NMR.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phosphoramidate.
Quantitative Data: Atherton-Todd Reaction Yields with Various Amines
| Dialkyl Phosphite | Amine | Yield (%) | Reference |
| Diethyl phosphite | Aniline | 35-93 | [6] |
| Diethyl phosphite | Benzylamine | 35-93 | [6] |
| Diethyl phosphite | Cyclohexylamine | 35-93 | [6] |
| Diethyl phosphite | Diethylamine | 35-93 | [6] |
Atherton-Todd Reaction Mechanism
Synthesis of Phosphoramidate Prodrugs (ProTides)
The ProTide approach involves masking the negative charges of a nucleoside monophosphate with an aryl group and an amino acid ester, creating a lipophilic prodrug that can readily cross cell membranes.[9]
Experimental Protocol: Synthesis of a Nucleoside Phosphoramidate Prodrug
This protocol is adapted from a general procedure for the synthesis of nucleoside phosphoramidates.[10][11]
-
Preparation of the Phosphorochloridate Reagent: To a solution of phenyl dichlorophosphate (2.5 eq.) in anhydrous dichloromethane at -5 °C, add a solution of L-alanine methyl ester hydrochloride (3.5 eq.) and N-methylimidazole (10 eq.) in dichloromethane. Stir the mixture at this temperature to form the amino acid phosphorochloridate reagent.
-
Coupling with the Nucleoside: Add a solution of the nucleoside (1.0 eq.) in anhydrous dichloromethane to the pre-formed phosphorochloridate reagent at a temperature between -10 and 0 °C.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction with methanol.
-
Purification: The reaction mixture is concentrated and purified by column chromatography on silica gel to yield the nucleoside phosphoramidate prodrug as a mixture of diastereomers at the phosphorus center.
Activation Pathway of a ProTide Prodrug (e.g., Remdesivir)
Remdesivir is a ProTide prodrug of an adenosine nucleotide analog. Its activation pathway involves several enzymatic steps to release the active triphosphate form.[3][11]
Synthesis of Amino Esters via C-N Bond Formation
The synthesis of α- and β-amino esters that are not based on a phosphorus center is also of significant interest, as these compounds are precursors to a wide variety of biologically active molecules.
Reductive Amination of Keto-Esters
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For the synthesis of amino esters, a keto-ester is reacted with an amine or ammonia in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of a β-Keto Ester
This protocol is a general procedure for the reductive amination of a β-keto ester.[12]
-
Imine/Enamine Formation: To a solution of the β-keto ester (1.0 eq.) in a suitable solvent (e.g., chloroform or methanol), add the amine (3.0 eq.) and acetic acid (1.0 eq.). Heat the mixture to 50 °C until the formation of the imine/enamine intermediate is complete (monitored by TLC).
-
Reduction: Cool the reaction mixture to room temperature and add sodium cyanoborohydride (NaBH₃CN) (2.0 eq.). Stir the mixture until the reduction is complete.
-
Workup and Purification: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. The crude product is then purified by column chromatography.
Quantitative Data: Reductive Amination of Ethyl Benzoylacetate with Various Amines
| Amine | Reducing Agent | Yield (%) | Diastereomeric Ratio | Reference |
| Benzylamine | NaBH₃CN | 65 | - | [12] |
| n-Butylamine | NaBH₃CN | 58 | - | [12] |
| H-Ala-OᵗBu | NaBH₃CN | 45 | 55:45 | [12] |
| H-Gly-OᵗBu | NaBH₃CN | 40 | - | [12] |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. For the synthesis of amino esters, an α-hydroxy ester can be reacted with a nitrogen nucleophile.
Experimental Protocol: Mitsunobu Reaction of an α-Hydroxy Ester
This protocol is based on the synthesis of α,β-diaminopropionic acids from L-serine derivatives.[13]
-
Reaction Setup: To a solution of the N-protected α-hydroxy ester (e.g., N-trityl L-serine methyl ester, 1.0 eq.), a nitrogen nucleophile (e.g., N-Boc p-toluenesulfonamide, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the product.
Quantitative Data: Mitsunobu Reaction of Serine Derivatives
| Serine Derivative | Nitrogen Nucleophile | Yield (%) | Reference |
| N-trityl L-serine methyl ester | Ts-NH-Boc | 75 | [13] |
| N-trityl L-serine allyl ester | Ts-NH-Boc | 72 | [13] |
| N-trityl L-serine allyl ester | PMB-Ns-NH-Boc | 51 | [13] |
Staudinger Reaction
The Staudinger reaction (or Staudinger reduction) provides a mild method for the reduction of an azide to a primary amine using a phosphine, typically triphenylphosphine.[14][15] This reaction is particularly useful for the synthesis of amino esters from azido esters.
Experimental Protocol: Staudinger Reduction of an α-Azido Ester
-
Reaction Setup: Dissolve the α-azido ester (1.0 eq.) in a mixture of THF and water.
-
Reaction Execution: Add triphenylphosphine (1.1 eq.) to the solution and stir at room temperature. The reaction is often complete within a few hours.
-
Workup and Purification: Remove the THF under reduced pressure. Extract the aqueous solution with an organic solvent to remove the triphenylphosphine oxide byproduct. The aqueous layer containing the amino ester can then be used directly or the product can be isolated by adjusting the pH and extracting with an organic solvent.
Quantitative Data: Staudinger Reaction Yields
The Staudinger reduction is generally a high-yielding reaction, often proceeding in quantitative or near-quantitative yields.[14] The choice of phosphine can influence the reaction rate and the ease of byproduct removal.
| Azide Substrate | Phosphine | Yield (%) | Key Observations |
| Phenyl esters of α-azido acids | PPh₃ | Major product is amino ester | Standard conditions |
| Phenyl esters of α-azido acids | Trialkylphosphines | Major product is 2H-1,2,3-triazol-4-ol | Change in reaction pathway |
| α-azido ester | P(OEt)₃ | Phosphoramidate | No triazole formation |
Synthesis of Non-Phosphorus Aminotriesters
While less common in the context of drug development compared to phosphoramidates, aminotriesters with a central carbon atom are valuable synthetic intermediates. A key precursor for these compounds is aminomalonic acid and its esters.
Synthesis via Diethyl Aminomalonate
Diethyl aminomalonate can be synthesized from diethyl malonate and serves as a versatile starting material. It can be N-acylated and then alkylated at the α-carbon.
Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride
This is a two-step procedure starting from diethyl malonate.[1]
-
Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.
-
Reduction: The diethyl isonitrosomalonate is then reduced via catalytic hydrogenation (e.g., using 10% palladium on charcoal) in ethanol.
-
Salt Formation: After filtration of the catalyst, the crude diethyl aminomalonate is dissolved in dry ether and treated with hydrogen chloride gas to precipitate diethyl aminomalonate hydrochloride. The product is collected by filtration. An overall yield of 78-82% can be achieved.[1]
Alkylation of Diethyl Acetamidomalonate
Diethyl aminomalonate can be acetylated to form diethyl acetamidomalonate, which can then be alkylated in a manner analogous to the malonic ester synthesis to introduce a side chain. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid.
Quantitative Data: Synthesis of Diethyl Acetamidomalonate
| Starting Material | Reagents | Yield (%) | Reference |
| Diethyl malonate | 1. NaNO₂, AcOH; 2. H₂, Pd/C; 3. Ac₂O | ~77-78 | [16] |
| Diethyl oximinomalonate-sodium acetate complex | - | 98 | [16] |
This guide provides a foundational overview of the key synthetic pathways to aminotriesters, with a focus on methods relevant to drug discovery and development. The provided protocols and quantitative data are intended to serve as a starting point for further investigation and optimization in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. blog.invitek.com [blog.invitek.com]
- 10. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir: clinical significance, chemistry, and synthesis. [wisdomlib.org]
- 12. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. Among these, α-aminonitriles have emerged as a class of compounds with significant potential, serving as versatile precursors to amino acids and demonstrating intrinsic biological activity. Their role as potent inhibitors of cysteine proteases, a class of enzymes implicated in a myriad of diseases including cancer and inflammatory disorders, has positioned them as a focal point in contemporary drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel α-aminonitrile compounds, with a focus on their activity as cathepsin inhibitors.
Data Presentation
The following tables summarize quantitative data from representative studies on the synthesis and biological activity of α-aminonitriles.
Table 1: Synthesis of Representative α-Aminonitriles via Strecker Reaction [1]
| Entry | Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 0.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile | 0.5 | 96 |
| 3 | Cinnamaldehyde | Aniline | 2-(Phenylamino)-4-phenylbut-3-enenitrile | 1.0 | 92 |
| 4 | Furfural | Aniline | 2-(Furan-2-yl)-2-(phenylamino)acetonitrile | 1.5 | 90 |
| 5 | Propanal | Aniline | 2-(Phenylamino)butanenitrile | 1.0 | 95 |
| 6 | Benzaldehyde | Benzylamine | 2-(Benzylamino)-2-phenylacetonitrile | 0.5 | 97 |
| 7 | Furfural | 2-Aminopyridine | 2-(Furan-2-yl)-2-(pyridin-2-ylamino)acetonitrile | 1.5 | 94 |
| 8 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 0.5 | 96 |
| 9 | Benzaldehyde | Morpholine | 2-Morpholino-2-phenylacetonitrile | 0.5 | 97 |
| 10 | Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexane-1-carbonitrile | 1.5 | 79 |
Table 2: Bioactivity of Nitrile-Based Inhibitors against Cathepsin S [2]
| Compound | P2 Moiety | P1 Moiety | Ki (nM) for Cathepsin S |
| 28 | Cbz-Leu | - | 1.2 |
| 36 | MeSO2-Ala | - | 1.0 |
| 37 | Cbz-Leu | OBn-Ser | 10 |
| 38 | MeSO2-Ala | OBn-Ser | 12 |
| 39 | Cbz-Leu | Acc | 1.2 |
| 40 | MeSO2-Ala | Acc | 1.0 |
| 41 | Cbz-Leu | Cha | 3.5 |
| 42 | MeSO2-Ala | Cha | 1.8 |
Note: Kᵢ is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity.
Experimental Protocols
General Procedure for the One-Pot, Three-Component Strecker Synthesis of α-Aminonitriles[1]
Materials:
-
Aldehyde or ketone (1 mmol)
-
Amine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the amine (1 mmol) and the aldehyde or ketone (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).
-
Add trimethylsilyl cyanide (1.2 mmol) to the resulting mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 0.5-1.5 hours), add diethyl ether.
-
Filter the solution and wash it with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford the pure α-aminonitrile.
Protocol for the Determination of Inhibitory Activity (Kᵢ) against Cathepsin S
The determination of Kᵢ values for cathepsin S inhibitors typically involves a fluorometric assay measuring the enzymatic activity in the presence of varying inhibitor concentrations.
Materials and Reagents:
-
Human Recombinant Cathepsin S
-
Assay Buffer (e.g., MES or sodium acetate, pH 5.5, with EDTA and DTT)
-
Fluorogenic Substrate (e.g., a peptide substrate linked to a fluorescent reporter like 7-amino-4-methylcoumarin (AMC))
-
Test compounds (α-aminonitriles)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the human recombinant cathepsin S.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to the appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the Kᵢ value.
Visualizations
References
Methodological & Application
Application Notes and Protocols for Aminotriester Synthesis of Antiviral Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminotriester prodrug approach, particularly the phosphoramidate-based ProTide (Pro-drug nucleotide) technology, represents a cornerstone in modern antiviral drug development. This strategy effectively delivers nucleoside monophosphate analogues into cells, bypassing the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases. By masking the negative charges of the phosphate group with an amino acid ester and an aryl moiety, ProTides exhibit enhanced cell permeability and improved pharmacokinetic profiles. Upon cellular uptake, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form that inhibits viral replication.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound precursors of antiviral drugs, with a focus on the ProTide technology. It includes synthetic schemes, tabulated quantitative data from various studies, and a visualization of the intracellular activation pathway.
Data Presentation
Table 1: Synthesis of Aryl Phosphoramidating Reagents
| Phosphorylating Agent | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Phenyl (L-alaninyl) phosphorochloridate | Phenyl dichlorophosphate, L-alanine methyl ester HCl | Triethylamine, CH₂Cl₂, -5 °C to rt | Not specified (used in situ) | [4] |
| (SP)-Phenyl (L-alaninyl) phosphorochloridate | Phenyl dichlorophosphate, L-alanine ethyl ester | N-Methylimidazole, CH₂Cl₂ | Not specified (used in situ) | [4] |
| (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate | Phenyl phosphorodichloridate, L-alanine 2-ethylbutyl ester, 4-nitrophenol | Not specified | Not specified | [5] |
| (SP)-Pentafluorophenyl (L-alaninyl) phosphorochloridate | Pentafluorophenol, POCl₃, L-alanine methyl ester | Diisopropylethylamine, CH₂Cl₂ | Not specified (isolated as stable reagent) | [6] |
| Diastereomeric mixture of phosphoramidoyl chloridate | L-alanine analogue, Phenyl phosphorodichloridate | Not specified | Not specified | [1] |
Table 2: Coupling of Phosphoramidating Reagents to Nucleoside Analogues
| Nucleoside Analogue | Phosphoramidating Reagent | Coupling Conditions | Product | Diastereomeric Ratio (SP:RP) | Yield (%) | Reference |
| GS-441524 (Remdesivir precursor) | (SP)-Pentafluorophenyl phosphoramidate | t-BuMgCl, THF | Remdesivir | >99:1 | 85 | [7][8] |
| GS-441524 (Remdesivir precursor) | Diastereomeric phosphoramidoyl chloridate | N-Methylimidazole, Trimethyl phosphate | Remdesivir mixture | ~1:1 | 21 | [9] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine (Sofosbuvir precursor) | (SP)-Phenyl(isopropyl-L-alaninyl)phosphorochloridate | t-BuMgCl, THF | Sofosbuvir | 92:8 | 40 (overall) | [10] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine (Sofosbuvir precursor) | Diastereomeric phenyl(isopropyl-L-alaninyl)phosphorochloridate | AlCl₃, Pyridine, CH₂Cl₂ | Sofosbuvir | Not specified | 97.5 | [11] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Phenyl (L-alaninyl) phosphorochloridate | N-Methylimidazole, CH₂Cl₂ | BVDU ProTide | Not specified | Not specified | [4] |
| Zidovudine (AZT) | Phenyl (L-alaninyl) phosphorochloridate | Not specified | AZT ProTide | Not specified | Good to Excellent | [12] |
| Thymidine | Phenyl (L-alaninyl) phosphorochloridate | N-Methylimidazole, CH₂Cl₂ (Microwave) | Thymidine ProTide | Not specified | 81-89 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of the Aryl Phosphoramidating Reagent
This protocol describes a general method for preparing the phosphoramidating reagent, which is often generated in situ for subsequent coupling to the nucleoside.
Materials:
-
Phenyl phosphorodichloridate (or substituted analogue)
-
L-alanine ester hydrochloride (e.g., methyl, ethyl, or isopropyl ester)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine or N-methylimidazole
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of L-alanine ester hydrochloride (1.4 equivalents) in anhydrous CH₂Cl₂ at -5 °C under an inert atmosphere, add triethylamine (2.0 equivalents).
-
Slowly add phenyl phosphorodichloridate (1.0 equivalent) to the reaction mixture, maintaining the temperature at -5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by ³¹P NMR spectroscopy.
-
The resulting mixture containing the crude phosphoramidoyl chloridate is typically used directly in the next step without further purification.[4] For the synthesis of stable, isolable reagents, purification by chromatography may be necessary.[13]
Protocol 2: Coupling of the Phosphoramidating Reagent to a Nucleoside Analogue
This protocol outlines the coupling of the phosphoramidating reagent to the 5'-hydroxyl group of a nucleoside analogue. Diastereoselective synthesis often employs a chiral phosphoramidating agent or a chiral catalyst.[6][14]
Materials:
-
Nucleoside analogue (with free 5'-hydroxyl)
-
Aryl phosphoramidating reagent (from Protocol 1 or a stable, purified version)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Grignard reagent (e.g., tert-butylmagnesium chloride, t-BuMgCl) or an organic base (e.g., N-methylimidazole)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the nucleoside analogue (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add the Grignard reagent (1.1 equivalents). Stir for 30 minutes at this temperature.
-
Add a solution of the phosphoramidating reagent (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound prodrug. For diastereomeric mixtures, chiral HPLC may be required for separation.[1][9]
Mandatory Visualization
Intracellular Activation Pathway of a Phosphoramidate ProTide
The following diagram illustrates the sequential enzymatic cleavage of a phosphoramidate ProTide within the target cell to release the active nucleoside monophosphate.
Caption: Intracellular activation of an this compound (ProTide) prodrug.
Experimental Workflow for this compound Synthesis
The following diagram outlines the key steps in the synthesis of an this compound antiviral precursor.
Caption: General workflow for this compound synthesis.
References
- 1. Activation mechanisms of nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 12. Microwave-assisted organic synthesis of nucleoside ProTide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aminotriester-Based Systems in Cancer Therapy Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotriester-based nanocarriers and prodrugs represent a promising strategy in cancer therapy, aiming to enhance the therapeutic index of potent anticancer agents. These systems leverage the chemical properties of this compound linkers to achieve controlled drug release, improve drug stability, and enable targeted delivery to tumor tissues. The inherent pH-sensitivity of the ester bonds within the this compound structure allows for preferential drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes. This targeted release mechanism minimizes systemic toxicity and maximizes the drug concentration at the site of action. Furthermore, the amino groups can be functionalized to attach targeting ligands, further enhancing the specificity of these drug delivery systems. This document provides a detailed overview of the application of this compound-based systems, including quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data for representative this compound-based drug delivery systems, providing a basis for comparison and formulation development.
| Parameter | CPT-Glycine Ester Prodrug | CPT-Alanine Ester Prodrug | CPT-Aminobutyric Acid Ester Prodrug | CPT-Norvaline Ester Prodrug |
| Hydrolysis Half-life (t½) at pH 7.4 (hours) | 10.5 | 15.2 | 20.1 | 25.6 |
| Hydrolysis Half-life (t½) at pH 6.6 (hours) | 5.8 | 8.9 | 12.3 | 15.1 |
| IC50 in A549 Cells (µM) | 0.85 | 1.12 | 1.56 | 0.45 |
Table 1: In Vitro Performance of α-Amino Acid Ester Prodrugs of Camptothecin (CPT). Data is indicative and compiled from literature.[1][2]
| Parameter | Poly(β-amino ester) Nanoparticles with Doxorubicin |
| Particle Size (nm) | 150 ± 25 |
| Zeta Potential (mV) | +25 ± 5 |
| Drug Loading Efficiency (%) | ~85 |
| Encapsulation Efficiency (%) | ~95 |
| Drug Release at pH 7.4 after 24h (%) | ~20 |
| Drug Release at pH 5.5 after 24h (%) | ~70 |
Table 2: Physicochemical Properties and Drug Release Characteristics of a Representative this compound-Based Nanoparticle System. Data is indicative and compiled from literature.
Experimental Protocols
Protocol 1: Synthesis of Poly(β-amino ester) (PBAE) for Nanoparticle Formulation
Objective: To synthesize a biodegradable PBAE polymer backbone for the formulation of drug-loaded nanoparticles.
Materials:
-
1,4-Butanediol diacrylate (Acrylate monomer)
-
5-Amino-1-pentanol (Amine monomer)
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stir bar
-
Scintillation vial with Teflon-lined cap
-
Oven or heating block
Procedure:
-
Weigh 400 mg of 5-amino-1-pentanol into a 5 mL sample vial.
-
Add 640 mg of 1,4-butanediol diacrylate to the vial, corresponding to a 1.2:1 molar ratio of amine to diacrylate.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly with the Teflon-lined cap.
-
Place the vial on a magnetic stir plate in an oven pre-heated to 95°C.
-
Allow the polymerization reaction to proceed for 12 hours with continuous stirring.
-
After 12 hours, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting viscous polymer can be stored at 4°C in the dark.
-
For nanoparticle formulation, dissolve the synthesized PBAE in DMSO to a desired stock concentration (e.g., 100 mg/mL).
Protocol 2: Preparation of Doxorubicin-Loaded PBAE Nanoparticles
Objective: To encapsulate the chemotherapeutic drug Doxorubicin into PBAE nanoparticles via a self-assembly method.
Materials:
-
Synthesized PBAE polymer stock solution (100 mg/mL in DMSO)
-
Doxorubicin hydrochloride (DOX)
-
Sodium acetate buffer (25 mM, pH 5.2)
-
Nuclease-free water
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of DOX in nuclease-free water (e.g., 1 mg/mL).
-
In a microcentrifuge tube, dilute the DOX stock solution with sodium acetate buffer to the desired final concentration for encapsulation.
-
In a separate tube, dilute the PBAE polymer stock solution with sodium acetate buffer. The amount of polymer will determine the polymer-to-drug weight ratio (e.g., 20:1 w/w).
-
Add the diluted PBAE solution to the diluted DOX solution while vortexing at a medium speed for 10 seconds.
-
Allow the mixture to incubate at room temperature for 10 minutes to facilitate nanoparticle self-assembly.
-
To purify the nanoparticles and remove unloaded drug, centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 20 minutes.
-
Carefully remove the supernatant containing the unloaded drug.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS, pH 7.4) for further characterization and in vitro studies.
Protocol 3: In Vitro Drug Release Study
Objective: To determine the pH-dependent release profile of Doxorubicin from PBAE nanoparticles.
Materials:
-
Doxorubicin-loaded PBAE nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 10 kDa)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Resuspend a known amount of Doxorubicin-loaded PBAE nanoparticles in 1 mL of PBS (pH 7.4 or pH 5.5).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis tube and seal both ends.
-
Place the dialysis tube into a larger container with 50 mL of the corresponding release buffer (PBS pH 7.4 or pH 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the container and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the concentration of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer (absorbance at 480 nm) or a fluorescence plate reader.
-
Calculate the cumulative percentage of drug release at each time point relative to the initial amount of encapsulated drug.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, formulation, and characterization of this compound-based nanoparticles.
Caption: Targeted signaling pathways in cancer therapy.
Caption: Mechanism of intracellular drug release from this compound nanoparticles.
References
Application Notes and Protocols for the Synthesis of Aminotriester-Based Dendrons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of aminotriester-based dendrons, specifically focusing on a divergent approach using 2,2-bis(methylol)propionic acid (bis-MPA) as the foundational building block. The protocols outlined below utilize robust and efficient chemical reactions, such as fluoride-promoted esterification and thiol-ene click chemistry, to yield well-defined dendritic structures with peripheral primary amine functionalities. Such dendrons are of significant interest in drug and gene delivery applications due to their biocompatibility, biodegradability, and the precise control offered over their size, shape, and surface chemistry.[1][2][3]
Introduction to this compound Dendrons
Dendrons are wedge-shaped, hyperbranched macromolecules that constitute a segment of a larger dendrimer.[4] this compound-based dendrons, specifically those derived from bis-MPA, are characterized by a polyester backbone and terminal amine groups.[2][3] The ester linkages within the backbone render them biodegradable via hydrolysis, which is a desirable feature for biomedical applications to prevent long-term bioaccumulation.[3] The peripheral primary amines can be protonated at physiological pH, making these dendrons cationic and enabling them to electrostatically complex with anionic biomolecules like siRNA, DNA, and certain drugs for delivery into cells.[5][6]
The synthesis of these dendrons can be broadly categorized into two strategies:
-
Divergent Synthesis: Growth proceeds from a central core outwards by the sequential addition of branched monomer units. This method is efficient for producing large quantities of dendrons.[7][8]
-
Convergent Synthesis: The dendron is constructed from the periphery inwards, with the pre-synthesized branches finally being attached to a focal point. This approach offers greater structural control and purity.[9][10][11]
This document will focus on a divergent synthesis protocol, which is highly effective for producing multiple generations of this compound dendrons.
Divergent Synthesis Strategy Overview
The divergent synthesis of an amine-terminated polyester dendron starts from a multifunctional core molecule. The process involves a two-stage iterative reaction sequence for each generation of growth.
-
Generation Build-up (Esterification): The hydroxyl groups on the surface of the core or the previous generation dendron are reacted with a protected, branched monomer. In this protocol, we use an alkene-containing bis-MPA derivative, which is attached via an esterification reaction.[3]
-
Surface Functionalization (Amine Addition): The peripheral alkene groups are then functionalized with primary amines using a highly efficient thiol-ene "click" reaction.[2][3]
This iterative process allows for the precise, layer-by-layer construction of the dendron, with the number of peripheral amine groups doubling at each generation.
Protocol 1: Divergent Synthesis of a Generation 2 (G2) Amine-Terminated Dendron
This protocol details the synthesis of a second-generation (G2) this compound dendron starting from a trimethylolpropane (TMP) core.
Materials and Reagents
-
Trimethylolpropane (TMP)
-
Bis-allylated bis-MPA (BAPA) anhydride
-
Cysteamine hydrochloride
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfate (NaHSO₄)
-
Deionized water
-
Sephadex G-10 resin
-
Nitrogen gas (for inert atmosphere)
-
UV lamp (365 nm)
Experimental Workflow Diagram
Step-by-Step Procedure
Part A: Synthesis of Generation 1 Alkene-Terminated Dendron (TMP-G1-[ene]₆)
-
Dissolve trimethylolpropane (TMP) as the G0 core in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
In a separate flask, dissolve bis-allylated bis-MPA (BAPA) anhydride (1.5 equivalents per hydroxyl group on the core) in anhydrous DCM.
-
Add the BAPA anhydride solution dropwise to the TMP solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion using ¹H-NMR by observing the shift of the hydroxymethyl protons.[3]
-
Upon completion, wash the reaction mixture sequentially with aqueous NaHSO₄ and NaHCO₃ solutions.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the G1 alkene-terminated dendron (TMP-G1-[ene]₆) as a yellow oil. The product is often pure enough for the next step, with near quantitative yields reported.[3]
Part B: Synthesis of Generation 2 Alkene-Terminated Dendron (TMP-G2-[ene]₁₂)
Note: This step assumes a deprotection of the G1 dendron to expose peripheral hydroxyl groups, followed by esterification. For simplicity, this protocol describes the direct continuation from a hydroxyl-terminated G1 dendron.
-
Starting with a hydroxyl-terminated G1 dendron, repeat the esterification procedure described in Part A.
-
Dissolve the G1-OH dendron in anhydrous DCM with pyridine and catalytic DMAP under nitrogen.
-
Add a solution of BAPA anhydride (1.5 equivalents per hydroxyl group) dropwise at 0 °C.
-
Stir the mixture overnight at room temperature.
-
Perform the same aqueous work-up as described in Part A to purify the product.
-
Isolate the G2 alkene-terminated dendron (TMP-G2-[ene]₁₂) after solvent evaporation.[3]
Part C: Synthesis of Generation 2 Amine-Terminated Dendron (TMP-G2-[Cys]₁₂)
-
Dissolve the G2 alkene-terminated dendron (TMP-G2-[ene]₁₂) in methanol.
-
Add cysteamine hydrochloride and the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA).
-
Stir the solution while exposing it to UV light (e.g., 365 nm) for approximately 1 hour to initiate the thiol-ene click reaction.[2][3]
-
Monitor the disappearance of the alkene proton signals in the ¹H-NMR spectrum to confirm complete conversion.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by size exclusion chromatography using a Sephadex G-10 column to remove unreacted reagents and byproducts.
-
The final G2 amine-terminated dendron (TMP-G2-[Cys]₁₂) is typically isolated as a sticky yellow solid.[3]
Quantitative Data and Characterization
The successful synthesis of each dendron generation should be confirmed by various analytical techniques. Below are tables summarizing typical reaction parameters and expected characterization data.
Table 1: Summary of Reaction Parameters and Yields
| Step | Product | Key Reagents | Molar Ratio (Reagent:OH) | Solvent | Reaction Time | Typical Yield | Reference |
| A | TMP-G1-[ene]₆ | BAPA anhydride | 1.5 : 1 | DCM | 12-16 h | >95% | [3] |
| B | TMP-G2-[ene]₁₂ | BAPA anhydride | 1.5 : 1 | DCM | 12-16 h | >95% | [3] |
| C | TMP-G2-[Cys]₁₂ | Cysteamine HCl | Excess | MeOH | 1 h (UV) | Moderate | [3] |
Table 2: Characterization Data for Dendron Synthesis
| Compound | Technique | Key Observations | Reference |
| TMP-G1-[ene]₆ | ¹H-NMR (CDCl₃) | Appearance of alkene proton signals at ~5.89 and 5.22 ppm. Shift of hydroxymethyl protons from ~3.66 to ~4.30 ppm. | [3] |
| ¹³C-NMR (CDCl₃) | Appearance of alkene carbon signals at ~136.2 and 117.2 ppm. | [3] | |
| MALDI-TOF MS | Peak corresponding to the calculated molecular weight + Na⁺. | [3] | |
| TMP-G2-[Cys]₁₂ | ¹H-NMR (D₂O) | Disappearance of alkene proton signals. Appearance of new signals corresponding to the cysteamine moiety. | [3] |
| MALDI-TOF MS | Peak corresponding to the calculated molecular weight of the final amine-terminated dendron + Na⁺. | [3] |
Application Protocol: Formation of Dendron-siRNA Nanocomplexes
Amine-terminated dendrons can be used to deliver siRNA by forming nanocomplexes through electrostatic interactions. The ratio of the dendron's nitrogen atoms (N) to the siRNA's phosphate groups (P), known as the N/P ratio, is a critical parameter for complex formation, stability, and transfection efficiency.[5]
Protocol 2: Preparation of Dendron-siRNA Complexes
-
Prepare Stock Solutions:
-
Prepare a stock solution of the amine-terminated dendron (e.g., G2-[Cys]₁₂) in nuclease-free water.
-
Prepare a stock solution of siRNA in nuclease-free buffer (e.g., RNase-free TE buffer).
-
-
Calculate Required Volumes:
-
Determine the desired final concentration of siRNA for the experiment.
-
Calculate the amount of dendron needed to achieve the target N/P ratio. The N/P ratio is calculated as: (moles of dendron × number of primary amines per dendron) / (moles of siRNA × number of phosphate groups per siRNA). A typical siRNA duplex has 2 phosphate groups per base pair.
-
-
Complex Formation:
-
In separate sterile, nuclease-free tubes, dilute the required amounts of dendron and siRNA in an appropriate buffer (e.g., PBS or Opti-MEM).
-
Add the dendron solution to the siRNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation and determine the optimal N/P ratio using a gel retardation assay. At sufficient N/P ratios, the cationic dendron will neutralize the anionic siRNA, preventing its migration through an agarose gel.
-
Measure the size and zeta potential of the resulting nanocomplexes using Dynamic Light Scattering (DLS).
-
-
Application:
-
The freshly prepared dendron-siRNA complexes are now ready to be added to cell cultures for transfection studies.
-
Workflow for Dendron-siRNA Complex Formation
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and use of an amphiphilic dendrimer for siRNA delivery into primary immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. his.pusan.ac.kr [his.pusan.ac.kr]
- 10. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Structural Characterization of Aminotriesters using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotriesters represent a significant class of organic compounds, frequently encountered as key intermediates and structural motifs in medicinal chemistry and drug development. Their unique combination of amino and multiple ester functionalities imparts specific physicochemical properties that are crucial for biological activity. A thorough structural characterization is paramount to confirm their identity, purity, and to understand their chemical behavior. This application note provides a detailed protocol for the comprehensive characterization of aminotriesters using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document outlines the experimental procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data, using the representative aminotriester, Triethyl 1-aminoethane-1,1,2-tricarboxylate , as a model compound.
Predicted Spectroscopic Data for Triethyl 1-aminoethane-1,1,2-tricarboxylate
To illustrate the application of NMR and mass spectrometry for the characterization of aminotriesters, we will use the hypothetical, yet structurally representative, molecule: Triethyl 1-aminoethane-1,1,2-tricarboxylate.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Triethyl 1-aminoethane-1,1,2-tricarboxylate. These predictions are based on established chemical shift principles and data from similar structural fragments.[1][2][3][4][5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.20 | q | 2H | 7.1 | -OCH₂CH₃ (from C1 ester) |
| ~4.18 | q | 2H | 7.1 | -OCH₂CH₃ (from C1' ester) |
| ~4.15 | q | 2H | 7.1 | -OCH₂CH₃ (from C2 ester) |
| ~3.80 | d | 1H | 8.5 | CH-NH₂ |
| ~3.50 | d | 1H | 8.5 | CH-(C=O)₂ |
| ~2.50 | br s | 2H | - | -NH₂ |
| ~1.28 | t | 3H | 7.1 | -OCH₂CH₃ (from C1 ester) |
| ~1.26 | t | 3H | 7.1 | -OCH₂CH₃ (from C1' ester) |
| ~1.24 | t | 3H | 7.1 | -OCH₂CH₃ (from C2 ester) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (Ester at C1) |
| ~169.8 | C=O (Ester at C1') |
| ~168.0 | C=O (Ester at C2) |
| ~61.5 | -OCH₂CH₃ (from C1 ester) |
| ~61.3 | -OCH₂CH₃ (from C1' ester) |
| ~61.0 | -OCH₂CH₃ (from C2 ester) |
| ~58.0 | CH-NH₂ |
| ~55.0 | CH-(C=O)₂ |
| ~14.2 | -OCH₂CH₃ (from C1 ester) |
| ~14.1 | -OCH₂CH₃ (from C1' ester) |
| ~14.0 | -OCH₂CH₃ (from C2 ester) |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized this compound. The primary ionization technique for such polar molecules is Electrospray Ionization (ESI). The predicted key fragmentation patterns under positive ion ESI-MS/MS are detailed below.[8][9][10][11][12][13][14][15]
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI⁺) Data
| m/z (Calculated) | Ion Formula | Description |
| 276.1396 | [C₁₁H₂₂NO₆]⁺ | [M+H]⁺ |
| 230.1134 | [C₉H₁₆NO₄]⁺ | Loss of ethoxy group (-OCH₂CH₃) |
| 202.0821 | [C₈H₁₂NO₃]⁺ | Loss of carboethoxy group (-COOCH₂CH₃) |
| 156.0559 | [C₆H₈NO₂]⁺ | Loss of two carboethoxy groups |
| 130.0766 | [C₅H₁₂NO₂]⁺ | Cleavage adjacent to the amino group |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation
-
Weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Ensure the sample height in the NMR tube is adequate to be within the detection region of the instrument's probe (typically 4-5 cm).
2. Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
Mass Spectrometry
1. Sample Preparation
-
Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and enhance the signal in positive ion mode.
2. Data Acquisition
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Mode: Positive ion mode ([M+H]⁺) is typically used for compounds containing basic amino groups.
-
Full Scan MS:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to determine the accurate mass of the molecular ion.
-
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum to study the fragmentation pattern.
-
3. Data Analysis
-
Determine the elemental composition of the molecular ion from the accurate mass measurement obtained in the full scan MS. The measured mass should be within a few ppm of the calculated mass for the expected molecular formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern provides valuable information about the different functional groups and their connectivity within the molecule.
Visualizations
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Aminotriester Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminotriester compounds, particularly those utilized as prodrugs, are a significant class of molecules in pharmaceutical research and development. Their chemical structure, often characterized by chirality and moderate polarity, necessitates robust purification strategies to ensure high purity for downstream applications, including biological assays and formulation development. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of these compounds.[1] This document provides detailed application notes and protocols for the purification of this compound products using normal-phase, reversed-phase, and chiral HPLC methods.
Overview of HPLC Purification Strategies
The selection of an appropriate HPLC method depends on the specific properties of the this compound product, including its polarity, solubility, and chiral nature.
-
Normal-Phase (NP) HPLC : This technique is well-suited for the separation of polar compounds that are soluble in organic solvents.[2][3] It utilizes a polar stationary phase (e.g., silica, amino, or cyano) and a non-polar mobile phase.[2][3][4]
-
Reversed-Phase (RP) HPLC : As the most common HPLC mode, RP-HPLC is highly versatile and can be applied to a wide range of compounds.[5][6] It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, separating compounds based on their hydrophobicity.[6]
-
Chiral HPLC : For this compound products that are chiral, separating the enantiomers is often a critical step, as different enantiomers can exhibit distinct pharmacological activities.[7] This is typically achieved using a chiral stationary phase (CSP).[8][9]
Data Presentation: Comparative HPLC Parameters
The following tables summarize typical starting parameters for the purification of this compound products using different HPLC modes. These should be considered as starting points for method development and optimization.
Table 1: Normal-Phase HPLC Parameters
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Silica, Amino (NH2), Cyano (CN) | Separation of polar analytes.[2][3] |
| Column Dimensions | 4.6 x 250 mm, 5 µm (Analytical) | High-resolution separation. |
| 21.2 x 250 mm, 5-10 µm (Preparative) | High loading capacity for purification.[10] | |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Elution of compounds based on polarity.[3] |
| Additive | 0.1% n-propylamine or other volatile amine | Reduces peak tailing for basic compounds.[11] |
| Flow Rate | 1.0 mL/min (Analytical) | Standard analytical flow. |
| 20-50 mL/min (Preparative) | Scaled-up flow for purification. | |
| Detection | UV at 210-280 nm | Detection of the aromatic or ester chromophore. |
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | C18, C8 | Separation based on hydrophobicity.[6] |
| Column Dimensions | 4.6 x 150 mm, 5 µm (Analytical) | Standard analytical separation. |
| 30 x 150 mm, 5-10 µm (Preparative) | High-throughput purification.[10] | |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Gradient elution for a wide range of polarities.[6] |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape and provides counter-ions. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard analytical flow. |
| 30-60 mL/min (Preparative) | Scaled-up flow for purification. | |
| Detection | UV at 210-280 nm, Mass Spectrometry (MS) | Universal detection and mass confirmation. |
Table 3: Chiral HPLC Parameters
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) | Enantioselective separation.[8] |
| Column Dimensions | 4.6 x 250 mm, 5 µm | High-resolution chiral separation. |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Normal-phase conditions are common for chiral separations.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | Slower flow rates often improve chiral resolution. |
| Detection | UV/Circular Dichroism (CD) | Enantiomer-specific detection. |
Experimental Protocols
General Sample Preparation Protocol
-
Dissolution : Dissolve the crude this compound product in a suitable solvent. For NP-HPLC, this is typically the mobile phase or a stronger solvent like dichloromethane or ethyl acetate. For RP-HPLC, a mixture of the mobile phase or a solvent like DMSO or DMF is common.
-
Filtration : Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
-
Concentration : The sample concentration should be optimized to avoid column overloading, which can lead to poor separation.[3]
Protocol for Normal-Phase HPLC Purification
-
Column Equilibration : Equilibrate the silica or amino column with the initial mobile phase composition (e.g., 90:10 Hexane:Isopropanol with 0.1% n-propylamine) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection : Inject the prepared sample onto the column.
-
Elution : Run a gradient or isocratic elution. A typical gradient might start at 10% isopropanol and increase to 50% over 30 minutes to elute compounds of increasing polarity.
-
Fraction Collection : Collect fractions based on the UV detector signal.
-
Analysis : Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Reversed-Phase HPLC Purification
-
Column Equilibration : Equilibrate the C18 or C8 column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) for at least 10 column volumes.
-
Injection : Inject the filtered sample.
-
Elution : Apply a linear gradient, for instance, from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 40 minutes.
-
Fraction Collection : Collect fractions corresponding to the target peak(s).
-
Purity Assessment : Check the purity of each fraction by analytical RP-HPLC.
-
Solvent Removal : Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.
Protocol for Chiral HPLC Separation
-
Column Selection : Choose a chiral stationary phase known to be effective for separating amine or ester compounds. Polysaccharide-based CSPs are a good starting point.[8]
-
Column Equilibration : Equilibrate the chiral column with the mobile phase (e.g., 80:20 Hexane:Isopropanol) at a low flow rate (e.g., 0.5 mL/min).
-
Injection : Inject a small volume of the racemic this compound sample.
-
Isocratic Elution : Chiral separations are often performed under isocratic conditions to maximize resolution.
-
Optimization : If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier or its percentage).
-
Scale-up : Once analytical separation is achieved, the method can be scaled up to a preparative scale by increasing the column diameter and flow rate.
Visualizations
Caption: General workflow for HPLC purification of this compound products.
Caption: Decision tree for selecting the appropriate HPLC purification method.
Conclusion
The purification of this compound products by HPLC is a critical process in research and drug development. The choice between normal-phase, reversed-phase, and chiral HPLC should be guided by the physicochemical properties of the target molecule. The protocols and parameters provided in this document serve as a comprehensive guide for developing efficient and robust purification methods. Methodical optimization of the stationary phase, mobile phase, and other chromatographic conditions is essential to achieve high purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. hawach.com [hawach.com]
- 4. Amino Normal Phase Lc Columns | Thermo Fisher Scientific [thermofisher.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. agilent.com [agilent.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminotriesters as Versatile Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aminotriesters are a valuable class of organic molecules characterized by the presence of at least one amine functional group and three ester moieties. Their unique structural features make them highly versatile building blocks in a wide range of synthetic applications, from the construction of complex peptides to the development of novel materials and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of aminotriesters in two key areas: peptide synthesis and the formation of C₃-symmetric functional scaffolds.
Application 1: Aminotriesters in Dipeptide Synthesis
Protected amino acid esters are fundamental aminotriester building blocks in solution-phase peptide synthesis. The ester group protects the C-terminus, while a protecting group on the N-terminus, such as the tert-butyloxycarbonyl (Boc) group, allows for controlled, stepwise elongation of the peptide chain. This section details the synthesis of a model dipeptide, Boc-L-Ala-L-Leu-OMe, from its constituent amino acid precursors.
Data Presentation: Synthesis of Boc-L-Ala-L-Leu-OMe
The following table summarizes the key quantitative data for the multi-step synthesis of the protected dipeptide.
| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |
| 1a | N-terminal Protection of L-Alanine | (Boc)₂O, NaOH | ~93-100% | [1][2] |
| 1b | C-terminal Esterification of L-Leucine | SOCl₂, Methanol | ~95-100% | [3][4] |
| 2 | Peptide Coupling | DCC, HOBt | ~85-95% | [5] |
| 3 | N-terminal Deprotection | TFA, Dioxane/HCl | High | [5] |
Experimental Protocols
This protocol describes the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL) in a round-bottom flask, add NaOH (6.73 g, 168.36 mmol) at 0°C.
-
Add 56 mL of THF, followed by the dropwise addition of (Boc)₂O (31.85 g, 145.91 mmol).
-
Allow the solution to warm to room temperature and stir for 17 hours.
-
Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic phases and wash with 100 mL of saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine as a colorless oil (21.2 g, 100%).[2]
This protocol details the esterification of the carboxylic acid of L-leucine.[3][4]
Materials:
-
L-Leucine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
Procedure using Thionyl Chloride:
-
Suspend L-leucine (0.1 mol) in methanol (100 mL) in a round-bottom flask.
-
Slowly add freshly distilled thionyl chloride (0.2 mol) while stirring.
-
Stir the resulting solution at room temperature. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-leucine methyl ester hydrochloride salt.
Procedure using Trimethylchlorosilane:
-
Take L-leucine (22.87 mmol) in a round bottom flask and dissolve it in 60 mL of methanol.
-
Slowly add trimethylchlorosilane (TMSCl) (47.27 mmol) dropwise and stir for 8 hours at room temperature.
-
Monitor the reaction for completion by TLC.
-
Evaporate the excess solvent on a rotary evaporator to get the solid L-Leucine methyl ester hydrochloride (Yield: 95.78%).[4]
This protocol describes the coupling of N-Boc-L-Alanine and L-Leucine methyl ester hydrochloride to form the protected dipeptide.[5]
Materials:
-
N-Boc-L-Alanine
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Amine Component: In a round-bottom flask, dissolve L-Leucine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM (1.0 equivalent) dropwise and stir for 15 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling Reaction: To the N-Boc-L-Alanine/HOBt mixture, add a solution of DCC (1.1 equivalents) in DCM. Stir at 0°C for 10 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Add the neutralized amine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Leu-OMe.
This protocol describes the removal of the Boc protecting group to yield the dipeptide methyl ester hydrochloride.[5]
Materials:
-
Boc-L-Ala-L-Leu-OMe
-
4M HCl in Dioxane or Ethyl Acetate
-
Diethyl ether
Procedure:
-
Dissolve the purified Boc-L-Ala-L-Leu-OMe (1 equivalent) in anhydrous dioxane or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (5-10 fold excess) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield H-L-Ala-L-Leu-OMe·HCl.
Visualizations
Caption: Workflow for the synthesis of a dipeptide using this compound building blocks.
Application 2: C₃-Symmetric Aminotriesters as Scaffolds
Trialkyl triaminobenzenetricarboxylates are C₃-symmetric aminotriesters that serve as versatile platforms for the synthesis of star-shaped molecules, dendrimers, and functional materials. The three amino groups can be further functionalized, for example, through N-alkylation, to introduce desired properties.
Data Presentation: Synthesis and N-Alkylation of Trialkyl Triaminobenzenetricarboxylates
The following table presents yield data for the synthesis of various trialkyl triaminobenzenetricarboxylates and a subsequent N-alkylation reaction.
| Entry | Alkyl Group (R) | Synthesis Yield (%)[6] | N-Hexa-alkylation Yield (%)[6] |
| 1 | Methyl | 35 | 85 |
| 2 | Ethyl | 45 | - |
| 3 | n-Propyl | 42 | - |
| 4 | n-Butyl | 40 | - |
| 5 | n-Pentyl | 38 | - |
| 6 | n-Hexyl | 35 | - |
| 7 | n-Heptyl | 33 | - |
Experimental Protocols
This protocol describes the synthesis of a C₃-symmetric this compound building block.[6]
Materials:
-
Methyl cyanoacetate
-
Sodium metal
-
Anhydrous Methanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol to prepare a sodium methoxide solution.
-
To this solution, add methyl cyanoacetate.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate.
This protocol details the functionalization of the amino groups of the C₃-symmetric scaffold.[6]
Materials:
-
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate
-
Alkyl halide (e.g., Iodomethane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add an excess of the alkyl halide (e.g., iodomethane for N-hexamethylation).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-hexa-alkylated product.
Visualizations
Caption: Synthetic pathway for a C₃-symmetric this compound and its subsequent functionalization.
References
Application Notes and Protocols for Aminotriester Functionalization in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of aminotriester functionalization in the development of targeted drug delivery systems. This document covers the synthesis of this compound-based carriers, drug loading and characterization, and methods for evaluating their efficacy in vitro and in vivo.
Introduction to this compound Functionalization
This compound-functionalized polymers, such as poly(β-amino esters) (PBAEs) and lipidoids, are a versatile class of biodegradable and pH-sensitive materials that have garnered significant attention for targeted drug and gene delivery.[1][2] Their unique structure, characterized by the presence of tertiary amines and ester bonds, allows for efficient encapsulation of therapeutic payloads and facilitates endosomal escape, a critical step for intracellular drug delivery.[1][2] The tertiary amines become protonated in the acidic environment of endosomes, leading to the "proton sponge" effect, which causes endosomal rupture and release of the cargo into the cytoplasm. The ester linkages are susceptible to hydrolysis under physiological conditions, ensuring the biodegradability of the carrier and minimizing long-term toxicity.[1][2]
Furthermore, the primary and secondary amines present at the termini or along the backbone of these polymers can be readily functionalized with targeting ligands, such as folic acid or transferrin, to enable receptor-mediated endocytosis by cancer cells that overexpress the corresponding receptors.[3][4] This targeted approach enhances the therapeutic efficacy of the encapsulated drug while reducing off-target side effects.
Synthesis of this compound-Functionalized Carriers
The most common method for synthesizing PBAEs and lipidoids is the Michael addition reaction, which involves the conjugate addition of an amine to an acrylate or acrylamide.[5] This one-pot synthesis is efficient and allows for the creation of a diverse library of polymers with varying properties by simply changing the monomeric building blocks.[5]
Experimental Protocol: Synthesis of a Poly(β-amino ester) (PBAE)
This protocol describes the synthesis of a PBAE by reacting an amine monomer with a diacrylate monomer.
Materials:
-
Amine monomer (e.g., 4-amino-1-butanol)
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Magnetic stir bar and stir plate
-
Reaction vial with a Teflon-lined screw cap
-
Oven
Procedure:
-
In a clean, dry reaction vial, add the amine monomer.
-
Add the diacrylate monomer to the amine monomer at a specific molar ratio (e.g., 1.2:1 amine to diacrylate).
-
Add a magnetic stir bar to the vial.
-
If the monomers are solid, they can be dissolved in a minimal amount of anhydrous DMSO.
-
Seal the vial tightly with the Teflon-lined screw cap.
-
Place the vial on a stir plate in an oven preheated to 90-100°C.
-
Allow the reaction to proceed with stirring for 24-48 hours.[6]
-
After the reaction is complete, remove the vial from the oven and allow it to cool to room temperature.
-
The resulting polymer can be purified by precipitation in a non-solvent like diethyl ether, followed by drying under vacuum.
-
Store the purified polymer at 4°C until further use.
Drug Loading and Nanoparticle Formulation
PBAEs and lipidoids can self-assemble into nanoparticles in an aqueous environment, encapsulating therapeutic agents such as small molecule drugs or nucleic acids.[1][2]
Experimental Protocol: Doxorubicin Loading into PBAE Nanoparticles
This protocol details the loading of the chemotherapeutic drug doxorubicin into PBAE nanoparticles.
Materials:
-
Synthesized PBAE polymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Sodium acetate buffer (25 mM, pH 5.0)
-
Deionized water
-
Vortex mixer
Procedure:
-
Prepare a stock solution of the PBAE polymer in DMSO (e.g., 100 mg/mL).
-
Prepare a stock solution of DOX·HCl in deionized water (e.g., 1 mg/mL).
-
Dilute the PBAE stock solution in sodium acetate buffer to the desired concentration.
-
Dilute the DOX·HCl stock solution in sodium acetate buffer.
-
Add the diluted PBAE solution to the diluted DOX·HCl solution while vortexing to initiate nanoparticle self-assembly and drug encapsulation.[7]
-
Allow the nanoparticle suspension to incubate at room temperature for 30 minutes to stabilize.
Characterization of Drug-Loaded Nanoparticles
Thorough characterization of the drug-loaded nanoparticles is crucial to ensure their quality and predict their in vivo performance.
Quantitative Data Summary
| Parameter | Method | Typical Values for this compound Nanoparticles | References |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 300 nm | [1][8] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | [8] |
| Zeta Potential | Laser Doppler Velocimetry | +10 to +40 mV | [1] |
| Drug Loading Content (DLC %) | UV-Vis Spectroscopy / HPLC | 5 - 25% | [9] |
| Encapsulation Efficiency (EE %) | UV-Vis Spectroscopy / HPLC | 70 - 98% | [10] |
Experimental Protocol: Determination of Drug Loading Content and Encapsulation Efficiency
Procedure:
-
After nanoparticle formation, centrifuge the suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of the free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100
-
Experimental Protocol: In Vitro Drug Release Study
The release of the encapsulated drug from the nanoparticles can be assessed using a dialysis method.[11]
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of drug released into the buffer at each time point using an appropriate analytical technique.
-
Plot the cumulative drug release as a function of time. A sustained release profile is often observed for nanoparticle formulations.[5][6][12]
Surface Functionalization for Targeted Delivery
To enhance the specificity of drug delivery, the surface of this compound-based nanoparticles can be decorated with targeting ligands.
Experimental Protocol: Folic Acid Conjugation to PBAE Nanoparticles
This protocol describes the conjugation of folic acid to the surface of PBAE nanoparticles using EDC/NHS chemistry.
Materials:
-
PBAE nanoparticles with primary amine groups
-
Folic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activate the carboxylic acid group of folic acid by dissolving it in the activation buffer containing EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
Add the activated folic acid solution to the PBAE nanoparticle suspension in the coupling buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the folate-conjugated nanoparticles by dialysis or centrifugation to remove unreacted reagents.
In Vitro Efficacy Evaluation
The biological activity of the targeted nanoparticles is assessed using cell-based assays.
Experimental Protocol: Cellular Uptake Study
Procedure using Flow Cytometry:
-
Seed target cells (e.g., folate receptor-positive cancer cells) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles (both targeted and non-targeted as controls) for various time points.
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[13]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells. The targeted nanoparticles are expected to show higher cytotoxicity compared to the non-targeted counterparts.[8]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound-functionalized drug delivery.
Cellular Uptake and Drug Release Pathway
Caption: Cellular uptake via receptor-mediated endocytosis.
Folate Receptor-Mediated Endocytosis Signaling Pathway
Caption: Folate receptor-mediated endocytosis pathway.[3][14][15]
References
- 1. Differential Polymer Structure Tunes Mechanism of Cellular Uptake and Transfection Routes of Poly(β-amino ester) Polyplexes in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Co-delivery of doxorubicin and RNA using pH-sensitive poly (β-amino ester) nanoparticles for reversal of multidrug resistance of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. sid.ir [sid.ir]
- 10. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of drug release kinetics from nanoparticles: overcoming pitfalls of the dynamic dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting of nanoparticles: folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Amine-Reactive Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology.[1] This guide provides a comprehensive overview of amine-reactive chemistry, a robust and widely adopted strategy for bioconjugation.[1] The protocols detailed herein focus on the use of N-hydroxysuccinimide (NHS) esters, one of the most common and versatile methods for modifying primary amines present on biomolecules.[2][3][4]
Primary amines (–NH2) are readily available targets for conjugation on biomolecules, found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[2][4][5] Due to their positive charge at physiological pH, these amine groups are typically located on the exterior surfaces of proteins, making them accessible for reaction with various reagents.[2][4]
Core Principles of Amine-Reactive Chemistry
The fundamental principle of amine-reactive chemistry involves the reaction of an electrophilic functional group on a labeling reagent or crosslinker with the nucleophilic primary amine on a biomolecule to form a stable covalent bond.[1] The most prevalent class of amine-reactive functional groups is the N-hydroxysuccinimide (NHS) ester.[1][4]
N-Hydroxysuccinimide (NHS) Esters:
NHS esters are widely used due to their high reactivity towards primary amines and their ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2 to 9).[2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][3]
Experimental Protocols
Successful bioconjugation is dependent on several critical parameters, including pH, buffer composition, and the molar ratio of reactants. The following protocols provide a general framework for the conjugation of an amine-reactive probe to a protein.
Protocol 1: One-Step Protein Labeling with an NHS-Ester
This protocol is suitable for directly labeling a protein with a molecule that is already functionalized with an NHS ester (e.g., a fluorescent dye or biotin).
Materials:
-
Protein of interest
-
Amine-reactive probe (NHS ester)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[2][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Conjugation Buffer to a concentration of at least 2 mg/mL for optimal results.[6]
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive NHS-ester probe in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dissolved NHS-ester probe to the protein solution. The molar ratio of the NHS ester to the protein will need to be optimized for each specific application but a starting point is often a 5- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted probe and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Two-Step Carboxyl-to-Amine Conjugation using EDC and NHS
This protocol is used to conjugate a molecule with a carboxyl group to a protein with a primary amine. This is a "zero-length" crosslinking method, meaning no part of the crosslinking reagents (EDC and NHS) becomes part of the final bond.[7][8] This two-step process enhances coupling efficiency and minimizes undesirable side reactions.[9]
Materials:
-
Carboxyl-containing molecule
-
Protein of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
-
Quenching solution (optional): 2-mercaptoethanol
-
Hydroxylamine-HCl
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Reagents: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use as EDC is susceptible to hydrolysis.[9]
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing molecule in the Activation Buffer. Add EDC and NHS. A common starting point is a molar excess of EDC and NHS over the carboxyl-containing molecule. Incubate for 15-30 minutes at room temperature.
-
Optional Quenching of EDC: The EDC activation can be quenched by the addition of 2-mercaptoethanol.[7]
-
Purification of Activated Molecule (Optional but Recommended): Remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer. This step is crucial to prevent unwanted crosslinking of the amine-containing protein to itself.[9]
-
Coupling to Amine-Containing Protein: Immediately add the activated, carboxyl-containing molecule to the protein of interest dissolved in the Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: Quench the reaction by adding hydroxylamine to a final concentration of 10mM.[7]
-
Final Purification: Purify the conjugated protein using a desalting column or dialysis to remove excess reagents and byproducts.
Data Presentation
The success of a bioconjugation reaction is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters for optimizing your experiments.
Table 1: Recommended Molar Ratios of Reagents for EDC/NHS Coupling
| Reagent | Recommended Molar Ratio (relative to carboxyl-containing molecule) | Notes |
| EDC | 1.5 - 10 fold excess | Higher ratios can increase efficiency but also the risk of side reactions. |
| NHS/Sulfo-NHS | 1.5 - 10 fold excess | Stabilizes the active intermediate, increasing coupling efficiency.[7] |
| Amine-containing molecule | 1 - 1.5 fold excess | A slight excess can help drive the reaction to completion. |
Table 2: Critical pH Ranges for Amine-Reactive Conjugation
| Reaction Step | Chemistry | Recommended pH Range | Rationale |
| Activation | EDC/NHS | 4.5 - 6.0 | EDC is most efficient at a slightly acidic pH.[8] |
| Coupling | NHS ester + Amine | 7.2 - 8.5 | Balances amine reactivity with NHS-ester hydrolysis. The reactive species is the deprotonated primary amine.[1] |
Visualizations
Reaction Mechanism and Experimental Workflows
The following diagrams illustrate the chemical reactions and experimental workflows described in the protocols.
Caption: NHS-Ester Reaction with a Primary Amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine-Triggered, Ester-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the drug payload. The linker's properties, particularly its stability in circulation and its mechanism of cleavage at the target site, are paramount to the ADC's efficacy and safety profile.[1][2]
While various linker technologies have been developed, this document focuses on a specific class of cleavable linkers: amine-triggered, ester-based self-immolative linkers . Although the term "aminotriester" is not widely found in the current literature for a specific linker class, it suggests a mechanism where an amine functionality initiates the cleavage of an ester bond to release the payload. This concept is explored here through a representative self-immolative linker system that incorporates these chemical principles. Such linkers are designed to be stable at physiological pH and to undergo a self-immolative cascade upon encountering a triggering condition, such as an intramolecular amine, leading to the release of the unmodified payload.[1][3]
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of ADCs employing this class of linkers. Detailed protocols for key experiments are provided to guide researchers in the development and characterization of these novel ADCs.
Principle of the Amine-Triggered, Ester-Based Self-Immolative Linker
The representative linker discussed here is a hypothetical construct designed to be cleaved by an intramolecular amine-triggered cyclization reaction. The core structure consists of an ester bond that tethers the drug to the linker. The linker is designed such that upon a specific triggering event (e.g., enzymatic cleavage of a masking group or a change in the microenvironment), a proximate amine group is revealed. This amine then acts as an intramolecular nucleophile, attacking the ester or a nearby carbonyl group, initiating a cascade of electronic rearrangements that results in the cleavage of the ester bond and the release of the free drug.[3][4]
This self-immolative mechanism ensures a clean and efficient release of the payload in its active form, without leaving a linker fragment attached to the drug, which could otherwise impair its activity.[3]
Data Presentation
Table 1: Comparative In Vitro Stability of Different Linker Chemistries in Human Plasma
| Linker Type | ADC Construct | Payload | % Intact ADC after 72h in Human Plasma | Primary Cleavage Mechanism | Reference |
| Amine-Triggered Ester (Hypothetical) | Trastuzumab-Linker-MMAE | MMAE | > 90% | Intramolecular Aminolysis | (Projected) |
| Ester (Direct) | Trastuzumab-Ester-Dexamethasone | Dexamethasone | < 50% (site-dependent) | Plasma Esterases | [5] |
| Valine-Citrulline (Peptide) | Trastuzumab-vc-PABC-MMAE | MMAE | ~85-95% | Proteases (e.g., Cathepsin B) | [6] |
| Thioether (Non-cleavable) | Trastuzumab-SMCC-DM1 (Kadcyla®) | DM1 | > 95% | Antibody Degradation | [7] |
Table 2: In Vitro Cytotoxicity of a Representative Amine-Triggered Ester-Linked ADC
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2+++ | Trastuzumab-AmineEster-MMAE | 0.5 |
| BT-474 | HER2+++ | Trastuzumab-AmineEster-MMAE | 1.2 |
| MDA-MB-231 | HER2- | Trastuzumab-AmineEster-MMAE | > 1000 |
| SK-BR-3 | HER2+++ | Trastuzumab (unconjugated) | > 1000 |
Experimental Protocols
Protocol 1: Synthesis of the Amine-Triggered, Ester-Based Linker-Payload Moiety
This protocol describes the synthesis of a maleimide-functionalized linker-payload construct ready for conjugation to a thiolated antibody.
Materials:
-
Payload with a free hydroxyl group (e.g., a derivative of MMAE)
-
Fmoc-protected amino acid with a pendant carboxylic acid
-
A bifunctional spacer with a maleimide group and a hydroxyl group
-
DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) for esterification
-
Piperidine in DMF for Fmoc deprotection
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) for amidation
-
Anhydrous solvents (DCM, DMF)
-
Silica gel for column chromatography
-
HPLC for purification
Procedure:
-
Esterification:
-
Dissolve the payload (1 eq), Fmoc-protected amino acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Purify the product by silica gel chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the esterified product in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
-
Amidation with Maleimide Spacer:
-
Dissolve the deprotected product (1 eq) and the maleimide-containing spacer with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final linker-payload construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid product.
-
Protocol 2: Antibody Thiolation and Conjugation with the Linker-Payload
This protocol details the reduction of interchain disulfide bonds of an antibody and subsequent conjugation with the maleimide-functionalized linker-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker-payload from Protocol 1
-
Anhydrous DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation:
-
Dissolve the maleimide-linker-payload in a minimal amount of anhydrous DMSO.
-
Slowly add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-payload per mole of antibody.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a SEC column to remove unconjugated linker-payload and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
Sterile-filter the final ADC solution and store at 4°C.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species based on this difference.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Run a gradient from high to low salt concentration to elute the ADC species.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
2. In Vitro Plasma Stability Assay:
-
Principle: To assess the stability of the linker in plasma and quantify premature drug release.
-
Method:
-
Incubate the ADC (e.g., 100 µg/mL) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Capture the ADC from plasma using protein A/G magnetic beads.
-
Analyze the captured ADC by LC-MS to determine the amount of intact ADC and released payload.
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: To measure the cell-killing activity of the ADC on target and non-target cells.
-
Method:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
The next day, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for 72-96 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) and read the absorbance at 570 nm.
-
Calculate the IC50 values.
-
Visualizations
References
- 1. A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Aminotriester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of aminotriesters. The following information is designed to help you navigate common challenges, improve reaction yields, and ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for aminotriesters?
A1: A common and effective method for synthesizing aminotriesters involves the reaction of an amino alcohol with an orthoester, such as triethyl orthoacetate. This reaction is typically catalyzed by an acid and proceeds through the formation of a dialkoxycarbenium ion intermediate, which is then attacked by the amino group of the amino alcohol to form the desired aminotriester.
Q2: What are the critical parameters influencing the yield of this compound synthesis?
A2: Several factors can significantly impact the yield and purity of your this compound product:
-
Purity of Starting Materials: Ensure that the amino alcohol and orthoester are free from moisture and other impurities. Water can hydrolyze the orthoester and any reactive intermediates, leading to lower yields.
-
Choice of Catalyst: The type and concentration of the acid catalyst are crucial. Common catalysts include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and Brønsted acids such as p-toluenesulfonic acid (p-TsOH).
-
Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition of reactants or products.
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents are highly recommended.
-
Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. An excess of the orthoester is often used to drive the reaction to completion.
Q3: What are common side reactions in this compound synthesis?
A3: Undesirable side reactions can lead to the formation of impurities and reduce the overall yield. Common side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the orthoester starting material and the this compound product.
-
Dimerization or Polymerization: Under certain conditions, especially at elevated temperatures, the amino alcohol or intermediate species may undergo self-condensation reactions.
-
Formation of Amide Byproducts: In some cases, rearrangement or alternative reaction pathways can lead to the formation of amide impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded or Impure Starting Materials | - Verify the purity of the amino alcohol and orthoester using techniques like NMR or GC-MS.- Use freshly distilled or purchased reagents. Ensure orthoesters are stored under anhydrous conditions. |
| Ineffective Catalyst | - Ensure the catalyst is active and used in the appropriate concentration.- Consider screening different acid catalysts (both Lewis and Brønsted acids) to find the optimal one for your specific substrates. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Presence of Moisture | - Use anhydrous solvents and oven-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Solvent | - Screen different anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). The polarity of the solvent can influence the reaction rate and selectivity.[1][2] |
Issue 2: Presence of Significant Side Products/Impurities
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Orthoester/Product | - Rigorously exclude water from the reaction mixture by using anhydrous solvents and an inert atmosphere. |
| Dimerization/Polymerization | - Add the amino alcohol slowly to the reaction mixture containing the orthoester and catalyst.- Maintain a lower reaction temperature to minimize self-condensation reactions. |
| Formation of Amide Byproducts | - Optimize the choice of catalyst and reaction conditions to favor the desired this compound formation. Softer Lewis acids might be more selective. |
| Unreacted Starting Materials | - Increase the reaction time or temperature cautiously.- Use a slight excess of the orthoester to drive the reaction to completion. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model this compound Synthesis
Reaction: 2-Aminoethanol + Triethyl orthoacetate -> 2-(1,1-diethoxyethylamino)ethanol
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (5) | DCM | 25 | 24 | 45 |
| 2 | p-TsOH (10) | DCM | 25 | 24 | 60 |
| 3 | p-TsOH (10) | DCM | 40 | 12 | 75 |
| 4 | BF₃·OEt₂ (10) | DCM | 0 to 25 | 12 | 85 |
| 5 | BF₃·OEt₂ (10) | THF | 0 to 25 | 12 | 78 |
| 6 | BF₃·OEt₂ (10) | MeCN | 0 to 25 | 12 | 72 |
| 7 | Sc(OTf)₃ (5) | DCM | 25 | 18 | 88 |
| 8 | Yb(OTf)₃ (5) | DCM | 25 | 18 | 82 |
Note: This table is a representative example based on general principles of organic synthesis and may not reflect the results of a specific published study due to the limited availability of direct comparative data for this specific model reaction.
Experimental Protocols
General Protocol for the Synthesis of an this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) to a stirred solution of the orthoester (1.2 eq.) and the acid catalyst (e.g., BF₃·OEt₂, 10 mol%) in anhydrous DCM at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low this compound yield.
Decision Pathway for Minimizing Side Product Formation
Caption: Decision pathway for minimizing side products.
References
Side-product formation in aminotriester reactions and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address side-product formation in aminotriester reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in this compound reactions?
A1: The most prevalent side-products in reactions involving aminotriesters (amino acid esters) include racemized or epimerized products, cyclic derivatives such as diketopiperazines, hydrolysis products, and byproducts resulting from reactions involving the amino acid side chain.[1][2][3] Incomplete couplings or deprotections during synthesis can also lead to a variety of impurities.[2]
Q2: What causes racemization in this compound reactions and how can it be minimized?
A2: Racemization, the formation of a mixture of stereoisomers, can occur through the enolization of the ester or via the formation of an oxazolone intermediate, particularly when the amine is protected with a urethane-based group.[1][4] The presence of a strong base can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.[1]
To minimize racemization:
-
Choice of Base: Use a sterically hindered, weaker base. For example, N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred over triethylamine (TEA) as they are less likely to cause racemization.[1]
-
Additives: Employ racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]
-
Temperature: Conduct the reaction at lower temperatures to reduce the rate of enolization.
-
Reaction Time: Minimize the reaction time, as prolonged exposure to basic conditions can increase the extent of racemization.[4]
Q3: How can I prevent the formation of diketopiperazines (DKPs)?
A3: Diketopiperazine formation is a common side reaction, especially when dealing with dipeptide esters.[5] It is an intramolecular cyclization that is particularly favorable for sequences containing proline or other secondary amino acids at the N-terminus.
Strategies to prevent DKP formation include:
-
Protecting Groups: Use a bulky N-terminal protecting group, such as the 2-chlorotrityl (Clt) group, which sterically hinders the cyclization.[5]
-
Resin Choice: In solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[5]
-
Protonation: Keeping the N-terminal amine protonated until the subsequent coupling step can prevent the intramolecular attack.
Q4: What leads to the hydrolysis of the ester group and how can I avoid it?
A4: The ester group of an this compound is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[6][7] This results in the formation of the corresponding carboxylic acid, which may not participate in the desired reaction.
To prevent hydrolysis:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous.
-
Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-nucleophilic, hindered base.
-
Work-up: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions.
Troubleshooting Guides
Issue 1: Low yield of the desired product and multiple spots on TLC/LC-MS.
| Possible Cause | Recommended Solution |
| Racemization/Epimerization | Analyze the product mixture by chiral chromatography to confirm. Implement strategies to minimize racemization as described in the FAQ section (e.g., change of base, use of additives, lower temperature).[1] |
| Dimerization or Polymerization | This is favored at high concentrations. Perform the reaction under high dilution conditions.[2] In solid-phase synthesis, the pseudo-dilution effect of the resin helps to minimize intermolecular reactions.[2] |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or a catalyst. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. Use of molecular sieves can help. |
Issue 2: An unexpected peak with a mass corresponding to the cyclized product is observed.
| Possible Cause | Recommended Solution |
| Diketopiperazine (DKP) Formation | This is common with dipeptide esters. If synthesizing a longer chain, consider adding the third amino acid quickly after deprotection of the second. Use a sterically hindered N-terminal protecting group or resin.[5] |
| Side-chain Cyclization | Certain amino acid side chains (e.g., Asp, Glu, Lys) can undergo intramolecular cyclization.[8][9] Use appropriate side-chain protecting groups that are stable to the reaction conditions. |
Issue 3: The product is obtained as a mixture of stereoisomers.
| Possible Cause | Recommended Solution |
| Racemization | This is a common issue, especially with activated amino acid esters. Use a less basic amine or a hindered base for the reaction. Add racemization suppressants like HOBt.[1] Lowering the reaction temperature can also be effective. |
| Epimerization at a Chiral Center other than the alpha-carbon | This can occur depending on the specific substrate and reaction conditions. Careful analysis of the product structure is required to identify the affected center. Reaction conditions may need to be significantly altered. |
Experimental Protocols
Protocol 1: Minimizing Racemization during Amide Bond Formation
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 eq) and a racemization suppressant such as HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DCC or EDC, 1.1 eq) and stir for 15 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the this compound (1.0 eq) in the same anhydrous solvent.
-
Add a non-nucleophilic, sterically hindered base such as N-methylmorpholine (NMM) (1.1 eq).
-
Slowly add the pre-activated amino acid solution from step 1 to the this compound solution at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off any precipitated urea (if using DCC/EDC).
-
Proceed with a standard aqueous work-up, being mindful to avoid prolonged exposure to strongly acidic or basic conditions.
-
Visualizing Reaction Pathways
Below are diagrams illustrating common side-product formation pathways in this compound reactions.
Caption: Racemization of an amino ester via a planar enolate intermediate.
Caption: Intramolecular cyclization of a dipeptide ester to form a diketopiperazine.
Caption: Hydrolysis of an this compound to the corresponding amino acid and alcohol.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles [ebrary.net]
- 9. peptide.com [peptide.com]
Technical Support Center: Synthesis of DI-TERT-BUTYL 4-AMINO-4-[2-(TERT-BUTOXYCARBONYL)ETHYL]HEPTANEDIOATE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of DI-TERT-BUTYL 4-AMINO-4-[2-(TERT-BUTOXYCARBONYL)ETHYL]HEPTANEDIOATE.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for DI-TERT-BUTYL 4-AMINO-4-[2-(TERT-BUTOXYCARBONYL)ETHYL]HEPTANEDIOATE?
A1: The synthesis of this molecule, a tri-tert-butyl ester, typically involves a Michael addition reaction. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] In this case, the likely strategy involves the addition of a nucleophile derived from a protected amino acid precursor to a di-tert-butyl ester of glutaconic acid or a similar Michael acceptor. The use of tert-butyl esters serves to protect the carboxylic acid functionalities during the synthesis.[4][5][6]
Q2: What are the key starting materials for this synthesis?
A2: Key starting materials would likely include a protected amino group precursor, such as a nitromethane derivative or a protected aminomalonate, and a Michael acceptor like di-tert-butyl glutaconate. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of the final product. These include the choice of solvent and base, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can help to minimize side reactions and decomposition.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DI-TERT-BUTYL 4-AMINO-4-[2-(TERT-BUTOXYCARBONYL)ETHYL]HEPTANEDIOATE.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Michael Addition: The chosen base may be too weak to effectively deprotonate the Michael donor, or the nucleophile may not be reactive enough.[1] | - Select a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). - Consider using a more reactive Michael donor. |
| Steric Hindrance: Bulky tert-butyl groups on the reactants can sterically hinder the reaction.[1] | - Optimize the reaction temperature; sometimes gentle heating can overcome steric barriers. - Experiment with different solvents to improve solubility and reactant interaction. | |
| Decomposition of Reactants or Product: The starting materials or the product may be unstable under the reaction conditions, particularly in the presence of strong bases or at elevated temperatures.[1] | - Run the reaction at a lower temperature. - Use a milder base. - Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. | |
| Formation of Multiple Products (Side Reactions) | Self-condensation of the Michael Acceptor: The α,β-unsaturated ester can undergo self-condensation in the presence of a strong base. | - Add the Michael acceptor slowly to the reaction mixture containing the base and the Michael donor. - Maintain a low reaction temperature. |
| Dialkylation: The nucleophile may add to more than one molecule of the Michael acceptor. | - Use a stoichiometric amount or a slight excess of the Michael donor relative to the acceptor. | |
| Hydrolysis of Tert-butyl Esters: The tert-butyl ester groups are sensitive to acidic conditions and can be cleaved.[5][6] | - Ensure the reaction and workup conditions are neutral or basic. Avoid strong acids. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. | - Optimize the reaction to minimize byproduct formation. - Experiment with different solvent systems for column chromatography to improve separation. - Consider recrystallization as an alternative or additional purification step. |
| Incomplete Removal of Base or Catalyst: Residual base or catalyst can contaminate the final product. | - Perform an appropriate aqueous workup to remove the base. For example, a wash with a mild acid like saturated ammonium chloride solution. |
Experimental Protocols
General Protocol for Michael Addition:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve the Michael donor (e.g., a protected aminomalonate derivative, 1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Deprotonation: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) in an appropriate cooling bath. Add a strong, non-nucleophilic base (e.g., LDA or NaH, 1.1 equivalents) dropwise to the solution. Stir the mixture for 30-60 minutes to ensure complete formation of the nucleophile.
-
Michael Addition: Add a solution of the Michael acceptor (e.g., di-tert-butyl glutaconate, 1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis.
Caption: General workflow of a base-catalyzed Michael addition reaction.
Caption: A logical flow for troubleshooting common synthesis problems.
References
Technical Support Center: Stability of Aminotriester Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with aminotriester compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows inconsistent results in biological assays. Could this be a stability issue?
A1: Yes, inconsistent biological activity is a common indicator of compound instability. Degradation of your this compound in the assay medium can lead to a lower effective concentration of the active compound, resulting in poor reproducibility and underestimated potency.[1] Factors such as pH, temperature, and the composition of the assay medium can significantly influence the stability of your compound.[1]
Q2: What are the primary degradation pathways for this compound compounds in solution?
A2: this compound compounds are susceptible to two main degradation pathways in aqueous solutions:
-
Hydrolysis: This is a common degradation pathway for ester-containing compounds.[2] It can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol.[3]
-
Intramolecular Aminolysis: For aminotriesters, the presence of a nearby amino group can lead to an intramolecular nucleophilic attack on the ester carbonyl group. This can result in the formation of a cyclic amide (lactam) and subsequent cleavage of the triester moiety. This pathway is often pH-dependent.
Q3: What are the key factors that influence the stability of this compound compounds?
A3: Several factors can affect the stability of this compound compounds in solution:[1]
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Many esters are more stable at a slightly acidic pH and degrade faster under neutral or basic conditions.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.[1] Storing stock solutions and experimental samples at appropriate low temperatures is crucial.
-
Solvent/Buffer Composition: The components of your solvent or buffer system can impact stability. For example, certain buffer species can catalyze hydrolysis. It's important to assess compound stability in the specific medium used for your experiments.[1]
-
Molecular Structure: The steric and electronic properties of the this compound itself play a significant role. For instance, the length and branching of the amino acid side chain can influence the rate of intramolecular aminolysis.[4]
Q4: How can I improve the stability of my this compound compound in solution?
A4: To enhance stability, consider the following strategies:
-
pH Optimization: Prepare stock solutions and conduct experiments at a pH where the compound exhibits maximum stability, which is often slightly acidic.[4]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare fresh dilutions for each experiment. Minimize the time samples spend at room temperature.
-
Use of Co-solvents: If solubility allows, using a co-solvent like DMSO for stock solutions can help, but be mindful of the final concentration in your assay to avoid solvent-induced artifacts.[5]
-
Formulation Strategies: For drug development, incorporating pH modifiers or other stabilizing excipients into the formulation can control the microenvironment pH and improve stability.[6]
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity. | Compound may have degraded in the stock solution or during the experiment. | 1. Confirm Compound Integrity: Analyze the stock solution by HPLC or NMR to check for degradation products. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock for each experiment.[7] 3. Assess Stability in Assay Medium: Perform a time-course experiment to measure the compound's concentration in your specific assay buffer over the duration of the experiment.[1] |
| High variability between replicate experiments. | Inconsistent sample handling, leading to variable degradation. | 1. Standardize Protocols: Ensure consistent timing for all steps, from sample preparation to analysis. 2. Control Temperature: Use ice baths for sample preparation and minimize exposure to ambient temperatures. 3. Check for Precipitation: Visually inspect solutions for any signs of precipitation, which can be an issue for compounds with low solubility at physiological pH.[5] If precipitation occurs, you may need to adjust the concentration or the solvent system.[5] |
| Appearance of unknown peaks in HPLC analysis over time. | Degradation of the this compound compound. | 1. Characterize Degradants: Use LC-MS to identify the mass of the degradation products. This can help elucidate the degradation pathway (e.g., hydrolysis vs. intramolecular aminolysis).[8] 2. Perform Forced Degradation Studies: Subject your compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[9][10] This will help in developing a stability-indicating analytical method.[11] |
| Compound precipitates in the aqueous assay buffer. | The compound has low solubility at the buffer's pH. | 1. Determine Solubility Limit: Experimentally determine the solubility of your compound in the assay medium.[12] 2. Adjust pH: If the compound's solubility is pH-dependent, adjust the buffer pH if your experimental design allows. 3. Use a Co-solvent: Prepare a concentrated stock in an organic solvent like DMSO and dilute it slowly into the assay buffer while vortexing to minimize precipitation.[5] Ensure the final solvent concentration is low enough to not affect the assay.[5] |
Experimental Protocols & Data
Protocol 1: HPLC Method for Stability Analysis of this compound Compounds
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to monitor the degradation of an this compound compound over time.
Objective: To quantify the remaining parent compound and detect the formation of degradation products.
Materials:
-
This compound compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Buffer solution (e.g., phosphate or acetate buffer) at the desired pH
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).
-
To initiate the stability study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the sample solution at a controlled temperature (e.g., 37°C).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the this compound compound.
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Collection and Analysis:
-
Inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Protocol 2: ¹H NMR for Monitoring this compound Degradation
Objective: To qualitatively observe the disappearance of the parent compound and the appearance of degradation products.
Materials:
-
This compound compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD adjusted)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound compound in the deuterated buffer directly in an NMR tube to a final concentration of approximately 1-5 mg/mL.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after dissolution (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Identify characteristic peaks of the parent this compound compound.
-
Monitor the decrease in the integral of these peaks over time.
-
Observe the appearance of new peaks corresponding to degradation products and track the increase in their integrals. By comparing the chemical shifts of the new peaks with those of expected degradation products (e.g., the corresponding carboxylic acid or cyclic amide), the degradation pathway can be inferred.[13]
-
Quantitative Data Summary: pH-Dependent Hydrolysis
The following table summarizes hypothetical hydrolysis rate data for a model this compound compound at 37°C.
| pH | Half-life (t½) in hours | First-Order Rate Constant (k) in h⁻¹ |
| 3.0 | 72 | 0.0096 |
| 5.0 | 48 | 0.0144 |
| 7.4 | 2.5 | 0.277 |
| 9.0 | 0.5 | 1.386 |
Data is illustrative and will vary depending on the specific this compound compound.
Visualizations
Degradation Pathways of this compound Compounds
Caption: Major degradation pathways for this compound compounds in aqueous solution.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for determining the stability of an this compound compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. benchchem.com [benchchem.com]
- 13. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminotriester Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of aminotriester groups, particularly in the context of oligonucleotide and prodrug synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages of oligonucleotide deprotection?
A1: Oligonucleotide deprotection is a multi-step process that involves:
-
Cleavage: The oligonucleotide is released from the solid support (e.g., controlled pore glass).[1][2]
-
Phosphate Deprotection: The 2-cyanoethyl protecting groups are removed from the phosphate or phosphorothioate backbone.[1][2] This step liberates acrylonitrile, which can be a source of side reactions.[3]
-
Base Deprotection: Protecting groups on the exocyclic amines of the nucleobases (A, G, and C) are removed.[1][2]
These steps can sometimes be performed concurrently depending on the chosen deprotection strategy.[4]
Q2: Which deprotection strategy should I choose for my oligonucleotide?
A2: The optimal strategy depends on the specific components of your oligonucleotide, such as base modifications, dyes, or RNA linkages.[1][4] A primary consideration is to avoid any harm to sensitive components while ensuring complete removal of all protecting groups.[1][5]
-
Standard Oligonucleotides: A single-step deprotection with concentrated ammonium hydroxide or a faster treatment with AMA (Ammonium Hydroxide/Methylamine) is common.[6]
-
Sensitive Oligonucleotides (e.g., dye-labeled): "UltraMILD" deprotection using reagents like 0.05 M potassium carbonate in methanol is recommended to prevent degradation of the sensitive modifications.[1][6]
-
RNA Oligonucleotides: Deprotection is more complex, requiring a final step to remove the 2'-hydroxyl protecting group (e.g., TBDMS) after the base and phosphate groups are deprotected.[1][2]
Q3: What causes the formation of N+1 impurities, and how can they be minimized?
A3: An "n+1" impurity, which has a mass corresponding to the desired product plus a cyanoethyl group (+53 Da), is a common side reaction.[7] It arises from the Michael addition of acrylonitrile (a byproduct of cyanoethyl group removal) to the nucleobases, with thymine being particularly susceptible.[3][7] To minimize this, one can perform a pre-treatment with a reagent like 20% diethylamine in acetonitrile to remove the cyanoethyl groups before exposing the oligonucleotide to harsher base deprotection conditions.[7][8]
Q4: Why is the choice of protecting group for deoxycytidine (dC) important when using AMA for deprotection?
A4: When using AMA (a 1:1 mixture of ammonium hydroxide and methylamine) for rapid deprotection, using benzoyl-protected dC (Bz-dC) can lead to a transamination side reaction, forming N4-methyl-dC in significant amounts (~5%).[9][10] To avoid this, it is critical to use acetyl-protected dC (Ac-dC), as the acetyl group is removed much more rapidly, preventing the side reaction.[1][6][11]
Q5: What are the key challenges in the McKenna reaction for phosphonate deprotection?
A5: The McKenna reaction, which uses bromotrimethylsilane (BTMS), is a mild method for deprotecting phosphonate esters.[12][13] However, challenges include:
-
Side Reactions: BTMS can cleave other sensitive functional groups like esters or ethers.[14]
-
HBr Formation: Trace amounts of water can react with BTMS to form hydrobromic acid (HBr), which can mediate other unwanted reactions.[14][15] This can sometimes be mitigated by adding a scavenger like triethylamine (TEA).[14]
-
Incomplete Reaction: Steric hindrance or insufficient reagent can lead to incomplete silylation or solvolysis.[15]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms:
-
Reversed-Phase HPLC (RP-HPLC): Appearance of later-eluting peaks compared to the main product, indicating residual hydrophobic protecting groups.[16]
-
Mass Spectrometry (MS): Observation of masses higher than the expected molecular weight. Common additions include +70 Da (from N2-isobutyryl on guanine) or +114 Da (from a TBDMS group in RNA synthesis).[16][17][18]
-
Anion-Exchange Chromatography: Broadened or shouldered peaks.[16]
Potential Causes & Solutions:
| Cause | Solution |
| Aged/Depleted Reagents: Concentrated ammonium hydroxide loses ammonia gas over time, reducing its effectiveness.[6][16] | Use a fresh bottle of ammonium hydroxide. It is recommended to store it in smaller, well-sealed aliquots in the refrigerator.[6] |
| Incorrect Deprotection Conditions: Time and/or temperature are insufficient for complete removal. | Optimize the reaction time and temperature according to the specific protecting groups used. Guanine-rich sequences are often the most difficult to deprotect and may require extended times or higher temperatures.[16] |
| Reagent Incompatibility: The chosen deprotection method is too mild for the protecting groups present (e.g., using UltraMILD conditions for standard Bz-dA).[16] | Ensure the deprotection strategy is compatible with all nucleobase protecting groups and any modifications.[1] |
| Excessive Water in Reagents (RNA): For RNA synthesis, high water content in the TBAF reagent can inhibit the removal of 2'-silyl groups, particularly from pyrimidines.[16][19] | Use anhydrous grade TBAF and store it under inert gas. If necessary, treat the reagent with molecular sieves to remove excess water.[19] |
Issue 2: Degradation of Oligonucleotide or Modifications
Symptoms:
-
HPLC/MS: Appearance of multiple degradation peaks or loss of mass corresponding to sensitive modifications (e.g., dyes).
-
Loss of Fluorescence: For dye-labeled oligonucleotides, a noticeable decrease in signal.
Potential Causes & Solutions:
| Cause | Solution |
| Harsh Deprotection Conditions: Sensitive dyes (e.g., TAMRA, HEX, Cy dyes) or base modifications are unstable in standard ammonium hydroxide or AMA at elevated temperatures.[1][2][20] | Use a milder deprotection strategy. "UltraMILD" deprotection with 0.05 M potassium carbonate in methanol for 4 hours at room temperature is suitable for many sensitive modifications.[1][21] For specific dyes like TAMRA, deprotection with tert-butylamine/water (1:3) at 60°C for 6 hours can be effective.[1] |
| Prolonged Exposure to Base: The oligonucleotide backbone, especially in methylphosphonates, can be sensitive to base and degrade under normal deprotection conditions.[19] | Reduce the deprotection time and temperature to the minimum required for complete removal of protecting groups. |
Data Summary Tables
Table 1: Comparison of Common Oligonucleotide Deprotection Methods [22]
| Method | Reagent | Typical Conditions | Key Features & Considerations |
| Standard | Concentrated Ammonium Hydroxide | 55°C, 8-16 hours | Traditional, reliable method for standard protecting groups (Bz-A, Bz-C, iBu-G). Can be slow. |
| UltraFAST | AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v) | 65°C, 5-15 minutes | Rapid deprotection.[10] Requires the use of Acetyl-dC (Ac-dC) to prevent transamination.[1][6] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp, 4 hours | For highly base-sensitive oligonucleotides (e.g., dye-labeled). Requires UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[1][21] Solution must be neutralized with acetic acid before drying.[21] |
| t-Butylamine | t-Butylamine/water (1:3 v/v) | 60°C, 6 hours | Alternative for sensitive modifications like TAMRA, compatible with standard protecting groups.[1] |
Table 2: Purity and Yield of Common Purification Methods [4]
| Purification Method | Typical Purity | Typical Yield | Best For |
| Reverse-Phase Cartridge (RPC) | ~70% | High | Desalting and enriching full-length product for oligos ≤ 50 bases. Requires "trityl-on" synthesis. |
| Reverse-Phase HPLC (RP-HPLC) | ~80% | Moderate | Oligos < 50 bases, dye-labeled oligos, and large-scale synthesis. |
| Dual HPLC (AEX followed by RP) | ~90% | Moderate | High-purity applications like qPCR probes. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Low | Unmodified oligos > 50 bases requiring very high purity. |
Experimental Protocols
Protocol 1: UltraFAST Deprotection with AMA
This protocol is suitable for standard oligonucleotides synthesized with Ac-dC phosphoramidite.[22]
-
Reagent Preparation: In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage & Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of the freshly prepared AMA reagent.
-
Seal the tube tightly and place it in a heating block at 65°C for 10-15 minutes.[22]
-
-
Elution:
-
Allow the tube to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of nuclease-free water, vortex, and combine the supernatant with the first elution.
-
-
Drying: Evaporate the combined solution to dryness in a vacuum concentrator. The oligonucleotide is now ready for purification.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
This protocol is recommended for oligonucleotides with base-labile dyes or other sensitive modifications, synthesized using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[21][23]
-
Reagent Preparation: Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage & Deprotection:
-
Transfer the solid support to a suitable reaction vial.
-
Add 1 mL of the 0.05 M potassium carbonate in methanol solution.
-
Incubate the vial at room temperature for 4 hours.[21]
-
-
Neutralization:
-
Transfer the methanolic solution to a new tube.
-
Crucially , neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution. This prevents degradation during drying.[21]
-
-
Drying & Purification: The neutralized solution can be diluted with water for purification via cartridge or evaporated to dryness.
Protocol 3: McKenna Reaction for Phosphonate Deprotection
This protocol is a general guideline for converting dialkyl phosphonate esters to phosphonic acids.[14][15]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the dialkyl phosphonate substrate (1.0 equivalent) in an anhydrous solvent such as acetonitrile or chloroform.
-
Reagent Addition: Add bromotrimethylsilane (BTMS) (6-8 equivalents) to the solution at room temperature. If the substrate is acid-sensitive, triethylamine (TEA) (1 equivalent) can be added prior to the BTMS as an HBr scavenger.[15]
-
Reaction (Silylation): Seal the flask and stir the mixture at ~36°C for up to 24 hours. Monitor the reaction by ³¹P NMR for the complete conversion to the bis(trimethylsilyl) ester.[14]
-
Workup (Solvolysis): Once silylation is complete, carefully quench the reaction by adding methanol or a methanol/water mixture. Stir for 1-2 hours at room temperature to induce hydrolysis of the silyl esters.[15]
-
Isolation: Remove all volatile components under reduced pressure to obtain the crude phosphonic acid, which can then be purified.
Visualizations
Caption: General experimental workflow for this compound deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Decision tree for selecting a deprotection strategy.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. anacura.com [anacura.com]
- 19. trilinkbiotech.com [trilinkbiotech.com]
- 20. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 21. glenresearch.com [glenresearch.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Aminotriester Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminotriester derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered during experimental work with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives typically stems from a combination of their physicochemical properties. The core structure often contains large, hydrophobic regions. While the amino group can be protonated to enhance solubility, the overall lipophilicity of the molecule can dominate, leading to poor dissolution in aqueous media. The triester functional groups themselves can also contribute to the hydrophobic nature of the compound.
Q2: What are the primary strategies for improving the solubility of this compound derivatives?
A2: The most common and effective strategies for enhancing the solubility of this compound derivatives fall into two main categories:
-
Chemical Modifications: This involves altering the molecular structure of the compound to introduce more hydrophilic properties. Key approaches include:
-
Salt Formation: If the this compound derivative has a basic amino group, it can be converted into a salt (e.g., hydrochloride salt). This ionization significantly increases aqueous solubility.[1]
-
Prodrug Strategies: An inactive, more soluble form of the drug (a prodrug) is synthesized, which then converts to the active compound in the body. For this compound derivatives, common prodrug approaches include the attachment of polar promoieties such as amino acids or phosphate groups.[2][3]
-
-
Formulation Approaches: These methods focus on the delivery system of the compound without chemically altering it. Common techniques include:
-
pH Adjustment: For this compound derivatives with ionizable amino groups, adjusting the pH of the solution to favor the protonated (charged) form can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG) can increase the solubility of hydrophobic compounds.[4]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[5]
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate.
-
Q3: When should I consider a prodrug approach versus salt formation?
A3: The choice between a prodrug approach and salt formation depends on several factors:
-
Presence of an Ionizable Group: Salt formation is only possible if your this compound derivative has a sufficiently basic amino group (or an acidic group).
-
Desired Solubility Improvement: Prodrugs, particularly those with phosphate or multiple amino acid moieties, can often achieve a more dramatic increase in solubility compared to simple salt formation.
-
Pharmacokinetic Considerations: A prodrug strategy can also be used to improve other properties like permeability and targeted delivery. However, the conversion of the prodrug to the active drug in vivo needs to be efficient.
-
Synthetic Feasibility: The synthetic route to create a salt is generally simpler than that for a prodrug.
Q4: Can I combine different solubility enhancement techniques?
A4: Absolutely. It is often beneficial to combine strategies. For example, you might use a co-solvent system to formulate a salt form of your this compound derivative for in vivo studies. This can provide a synergistic effect on solubility and stability.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Possible Cause: This is a common phenomenon known as "crashing out." The high concentration of the organic solvent (DMSO) keeps the compound dissolved, but upon dilution into the aqueous buffer, the solubility limit is exceeded.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally <1%). This may require preparing a more concentrated initial stock solution if your final desired compound concentration is high.
-
pH Adjustment of the Aqueous Buffer: If your this compound has a basic nitrogen, lowering the pH of the aqueous buffer (e.g., to pH 4-6) can protonate the amine, increasing its aqueous solubility. Perform a pH-solubility profile to determine the optimal pH.
-
Use a Co-solvent in the Final Buffer: If your experimental system allows, include a small percentage of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 in your final aqueous buffer.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator bath can help to redissolve small amounts of precipitate, but be cautious of potential compound degradation at higher temperatures.
-
Issue 2: The salt form of my this compound derivative is still not soluble enough for my in vivo studies.
-
Possible Cause: While salt formation increases solubility, it may not be sufficient for highly lipophilic compounds, or the common ion effect in physiological fluids could be suppressing dissolution.
-
Troubleshooting Steps:
-
Explore Different Counter-ions: The choice of the counter-ion can significantly impact the solubility of the salt. Experiment with different pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate) to form different salts and compare their solubilities.
-
Formulation with Co-solvents and Surfactants: Develop a formulation vehicle containing a mixture of co-solvents (e.g., PEG 400, propylene glycol) and a non-ionic surfactant (e.g., Tween 80, Cremophor EL). This can create a microenvironment that enhances the solubility of the salt form.
-
Consider a Prodrug Strategy: If salt formation and formulation approaches are insufficient, a prodrug strategy may be necessary to achieve the desired aqueous solubility for in vivo administration.
-
Quantitative Data on Solubility Enhancement
Table 1: Solubility Enhancement via Prodrug Approach (Amino Acid Conjugates)
| Parent Drug | Prodrug Moiety | Fold Increase in Aqueous Solubility | Reference Compound Class |
| Paclitaxel | 2'-O-isoform with amino acid | ~4000-fold | Taxoid |
| 6-MNA (NSAID) | Piperazine ester | Significant increase | Carboxylic Acid |
| SB-3CT | Amino acids (Gly, l-Lys, etc.) | >5000-fold | Heterocyclic Compound |
| Ritonavir | Various amino acids | Significantly higher | HIV Protease Inhibitor |
Table 2: Solubility Enhancement via Salt Formation
| Parent Drug | Salt Form | Solubility (mg/mL) | Reference Compound Class |
| A Weakly Basic Drug | Free Base | 0.01 | General |
| Hydrochloride Salt | 1.5 | General | |
| Mesylate Salt | 3.2 | General | |
| Maleate Salt | 0.8 | General |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of an this compound derivative.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: Synthesis of an Amino Acid Prodrug of an this compound Derivative (General Example)
This protocol provides a general outline for the synthesis of a glycine-conjugated prodrug. Specific reaction conditions will need to be optimized for your particular this compound derivative.
-
Protection of the Amino Acid:
-
Protect the amino group of glycine with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), following standard organic chemistry protocols.
-
-
Coupling Reaction:
-
Dissolve the this compound derivative and the protected glycine in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., DCC, EDC/HOBt) and a base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products.
-
Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Remove the protecting group from the amino acid moiety under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).
-
-
Final Purification:
-
Purify the final prodrug by an appropriate method, such as recrystallization or preparative HPLC.
-
Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key concepts and workflows for overcoming the solubility challenges of this compound derivatives.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Conceptual pathway of an this compound prodrug from administration to effect.
References
- 1. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. Case studies – Formulation development – amofor [amofor.de]
- 3. In vitro and in vivo study of water-soluble prodrugs of dexanabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Design, Synthesis, and Biological Evaluation of Water-Soluble Amino Acid Prodrug Conjugates Derived from Combretastatin, Dihydronaphthalene, and Benzosuberene-Based Parent Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Aminotriester Synthesis
Welcome to the technical support center for the synthesis of aminotriester compounds, particularly relevant to phosphoramidite-based oligonucleotide manufacturing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, aiming to enhance product purity for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis via the phosphoramidite method?
A1: Low yields in phosphoramidite-based synthesis are frequently traced back to several critical factors:
-
Moisture Contamination: Phosphoramidite monomers are highly sensitive to hydrolysis. Trace amounts of water in solvents (like acetonitrile), reagents, or even absorbed from humid air can deactivate the phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1][2] This reduces the concentration of the active monomer and lowers coupling efficiency.[]
-
Inefficient Coupling: The coupling step is paramount for high yield.[4] Incomplete coupling leads to the formation of truncated sequences (n-1, n-2, etc.), which are major impurities.[5] Factors affecting coupling include degraded phosphoramidite reagents, suboptimal activator choice (e.g., Tetrazole, DCI), or insufficient coupling time, especially for sterically hindered monomers.[2][6][7]
-
Poor Reagent Quality: The purity of all reagents, including phosphoramidites, activators, and solvents, is crucial.[8] Impurities can lead to unwanted side reactions that consume reactants and generate byproducts, complicating purification and reducing the yield of the full-length product.[8]
-
Failed Capping: The capping step is designed to block unreacted 5'-hydroxyl groups from further reaction.[9] If this step is inefficient, these unreacted sites can couple in a subsequent cycle, leading to deletion sequences which are difficult to separate from the target product.[6]
Q2: My final product shows multiple peaks on HPLC analysis. What are these impurities and how can I minimize them?
A2: Multiple peaks in an HPLC chromatogram indicate a heterogeneous product mixture. The impurities are typically:
-
Truncated Sequences (n-1, n-2): These are shorter versions of the desired oligonucleotide that result from incomplete coupling at one or more steps.[5]
-
Deletion Sequences: These arise from inefficient capping of unreacted sites, followed by successful coupling in a later cycle.[6]
-
Byproducts from Side Reactions: Chemical modifications can occur during synthesis, such as depurination (loss of a purine base) or oxidation of phosphite triesters.[][6]
-
Residual Protecting Groups: Incomplete removal of protecting groups during the final deprotection step will result in more hydrophobic species that elute later in reverse-phase HPLC.[10]
To minimize these impurities, ensure high coupling efficiency (>99%), use fresh and high-purity reagents, ensure anhydrous conditions, and verify the effectiveness of your capping and deprotection steps.[1][4][6]
Q3: How do I choose the right purification method for my this compound product?
A3: The choice of purification method depends on the length of the oligonucleotide, the required purity level, and the downstream application.[5]
-
Desalting: This is the most basic level of purification, removing small molecule impurities left over from synthesis. It is suitable for short, unmodified oligos (≤35 bases) where the full-length product is the vast majority of the mixture.[5][11]
-
Reverse-Phase HPLC (RP-HPLC): This is a widely used technique that separates molecules based on hydrophobicity.[12] It is excellent for purifying oligonucleotides up to 50 bases in length and can achieve purities of 90-95%.[13] It is also effective at separating products with hydrophobic modifications, like dyes.[10][11]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of charged phosphate groups in the backbone.[5] It is particularly useful for purifying sequences with significant secondary structure (e.g., high GC content) because the high pH of the mobile phase disrupts hydrogen bonding.[10]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution, separating oligos based on size with single-base precision. It can achieve >95-99% purity and is recommended for very long sequences (≥50 bases) or when the highest purity is essential.[5][13] However, it is a more complex procedure and generally results in lower product recovery.[11]
Q4: I'm observing peak broadening or splitting in my HPLC purification. What could be the cause?
A4: Poor peak shape in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion and broadening.[14][15]
-
Secondary Structure: Oligonucleotides, especially those with high GC content, can form hairpins or other secondary structures. These structures can exist in multiple conformations, leading to broad or split peaks.[10][14] Running the HPLC at an elevated temperature (e.g., 60°C) can help denature these structures.[10]
-
Inappropriate Mobile Phase: The composition of the mobile phase, including the type and concentration of the ion-pairing reagent and organic solvent, is critical for good separation.[14]
-
Column Degradation: Over time, HPLC columns can degrade or become contaminated, leading to a loss of performance and poor peak shape.[14]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency / Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Consistently low yield of full-length product. | Moisture in Reagents/Solvents: Phosphoramidites are hydrolyzing before they can react.[] | Use fresh, anhydrous acetonitrile (<30 ppm water).[2] Dry solvents over molecular sieves.[2] Ensure the inert gas (Argon/Helium) line on the synthesizer has a drying filter.[1] |
| Degraded Phosphoramidites: Reagents may have degraded due to age, improper storage, or frequent exposure to air.[7] | Use fresh phosphoramidites. Dissolve them under an anhydrous atmosphere just before use.[1] | |
| Suboptimal Activator: The chosen activator may not be efficient enough for a particular monomer. | Consider using a more active activator like DCI or ETT, especially for sterically hindered bases.[6][7] | |
| Insufficient Coupling Time: The reaction may not have enough time to go to completion. | Increase the coupling time, especially for modified or bulky nucleosides. A standard starting point is 5-15 minutes.[2] |
Problem 2: High Levels of Impurities in Crude Product
| Symptom | Potential Cause | Recommended Solution |
| High percentage of n-1 sequences (truncation). | Inefficient Coupling: A significant portion of chains fail to extend at each cycle. | Address all causes of low coupling efficiency (see Problem 1). Ensure the concentration of phosphoramidite solution is correct (typically 0.1 M).[2] |
| High percentage of deletion sequences. | Inefficient Capping: Unreacted 5'-hydroxyl groups are not being properly blocked.[6] | Use fresh capping reagents (Cap A and Cap B). Ensure anhydrous conditions during the capping step and consider increasing the capping time.[6] |
| Presence of unexpected peaks (Mass Spec). | Depurination: Loss of A or G bases due to prolonged or repeated exposure to the deblocking acid.[6] | Use a milder deblocking acid (e.g., Dichloroacetic acid - DCA instead of Trichloroacetic acid - TCA) and reduce the deblocking time.[6] |
| Oxidation Side-Products: Unintended oxidation of phosphoramidites or the growing chain. | Ensure high-purity reagents and maintain a strictly controlled, inert atmosphere during synthesis.[] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield
The yield of the full-length product (FLP) decreases dramatically as the length of the oligonucleotide increases, especially with lower coupling efficiencies. Achieving an efficiency of 99.5% or higher is critical for synthesizing longer molecules.[4]
| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20 | 68.1% | 82.6% | 90.9% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.5% | 37.0% | 60.9% |
| 150 | 4.9% | 22.4% | 47.4% |
| (Data compiled from literature sources)[4] |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Typical Purity | Best For | Limitations |
| Desalting | Size Exclusion | >80% (removes small molecules only) | Short oligos (≤35 bases) for non-sensitive applications like PCR.[5][11] | Does not remove n-1 failure sequences.[5] |
| RP-HPLC | Hydrophobicity | >90%[11] | Oligos <50 bases, modified oligos with hydrophobic groups.[10][13] | Resolution decreases with increasing oligo length.[11] |
| AEX-HPLC | Charge (Phosphate Backbone) | >90% | Oligos with significant secondary structure (high GC content).[10] | Limited by length, typically up to 40 bases for good resolution.[5] |
| PAGE | Molecular Weight | >95-99%[13] | High-purity applications, long oligos (≥50 bases).[5] | Complex procedure, lower recovery/yield, may be incompatible with some modifications.[11] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle
This protocol outlines the four fundamental steps for adding a single nucleotide on an automated solid-phase synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent like Dichloromethane (DCM).
-
Procedure: The acid solution is passed over the solid support to remove the 5'-Dimethoxytrityl (DMT) protecting group from the terminal nucleotide. This exposes the 5'-hydroxyl group for the next coupling reaction.[6] The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
Reagents: A solution of the desired phosphoramidite monomer (e.g., 0.1 M) and a solution of an activator (e.g., 0.25 M 4,5-Dicyanoimidazole, DCI) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group on the growing chain, forming a phosphite triester linkage.[7][] This step is performed under strict anhydrous conditions.
-
-
Capping:
-
Reagents: Capping is a two-step process involving Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF).
-
Procedure: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, they are permanently blocked by acetylation.[9] The capping reagents are delivered to the column to acetylate any free hydroxyls, rendering them unreactive.
-
-
Oxidation:
-
Reagent: A solution of iodine (e.g., 0.02 M) in a mixture of THF/Water/Pyridine.
-
Procedure: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. The iodine solution is passed through the column to effect this conversion.[4] After oxidation, the column is washed, and the cycle is repeated until the desired sequence is synthesized.
-
Protocol 2: General RP-HPLC Purification of Oligonucleotides
This is a representative protocol for purifying a crude oligonucleotide sample. Specific gradient conditions and mobile phases may need optimization.
-
System Preparation:
-
Column: C18 reverse-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or similar ion-pairing agent in water.
-
Mobile Phase B: Acetonitrile.
-
Equilibration: Equilibrate the column with a starting mixture (e.g., 95% A, 5% B) at a stable flow rate until the baseline is flat. Set column temperature to 60°C to minimize secondary structures.[10]
-
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide pellet in Mobile Phase A or water.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[14]
-
-
Chromatography:
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 40% B over 30-40 minutes. The hydrophobic, full-length product will elute later than the more hydrophilic, shorter failure sequences.
-
Detection: Monitor the column eluent using a UV detector, typically at 260 nm.
-
-
Fraction Collection & Desalting:
-
Collect the peak corresponding to the full-length product.
-
Combine the collected fractions and remove the organic solvent (acetonitrile) using a vacuum concentrator.
-
The resulting aqueous solution contains the purified oligonucleotide and the non-volatile ion-pairing salt (e.g., TEAA). Desalt the sample using a size-exclusion chromatography column or ethanol precipitation to obtain the final pure product.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Oligonucleotide Purification [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. alfachemic.com [alfachemic.com]
- 8. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. atdbio.com [atdbio.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oligofastx.com [oligofastx.com]
- 14. benchchem.com [benchchem.com]
- 15. waters.com [waters.com]
Technical Support Center: Aminotriester Characterization
Welcome to the technical support center for the characterization of aminotriesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these complex molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results for an aminotriester show unexpected fragmentation patterns. How can I interpret these?
A1: Unexpected fragmentation in mass spectrometry is a common issue when characterizing aminotriesters due to their inherent structural complexities. The presence of both an amine and a triester functionality can lead to multiple fragmentation pathways.
Troubleshooting Steps:
-
Alpha-Cleavage: The most prevalent fragmentation for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This results in the formation of a stable iminium ion. The largest alkyl group is preferentially lost.[2]
-
Ester Cleavage: Esters typically undergo fragmentation through mechanisms like McLafferty rearrangement (if an appropriate gamma-hydrogen is present) or cleavage of the acyl-oxygen bond.
-
Combined Fragmentation: For aminotriesters, you will likely observe a combination of these fragmentation patterns. The charge will preferentially reside on the nitrogen-containing fragment due to the nitrogen's ability to stabilize the positive charge.[1]
-
In-source Fragmentation: Consider the possibility of in-source fragmentation, where the molecule breaks apart in the ion source before mass analysis.[3] This can be influenced by the ionization technique and settings.
Experimental Protocol: High-Resolution Tandem Mass Spectrometry (MS/MS)
To better understand the fragmentation pathways, a detailed MS/MS experiment is recommended.
-
Sample Preparation: Prepare a dilute solution of your purified this compound (1-10 µM) in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI+).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of performing tandem MS.
-
MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: Analyze the resulting MS2 spectrum to identify the fragment ions. Propose fragmentation mechanisms based on known pathways for amines and esters.
Table 1: Common Fragment Ions in this compound Mass Spectra
| Fragment Type | Description | Typical m/z Loss |
| α-Cleavage (Amine) | Loss of an alkyl radical adjacent to the nitrogen. | Loss of R• |
| McLafferty Rearrangement (Ester) | Loss of a neutral alkene from one of the ester chains. | Loss of CnH2n |
| Acyl-Oxygen Cleavage (Ester) | Loss of an alkoxy group from an ester. | Loss of OR• |
| Neutral Loss of Ester Group | Loss of an entire ester chain. | Loss of R'COOR'' |
Q2: I am struggling to resolve the enantiomers of my chiral this compound using HPLC. What could be the issue?
A2: Chiral analysis is crucial as enantiomers can have different pharmacological activities and toxicities.[4][5] The difficulty in separating enantiomers often lies in the selection of the chiral stationary phase (CSP) and the mobile phase conditions.
Troubleshooting Steps:
-
Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.
-
Mobile Phase Optimization:
-
Normal Phase: If using a normal-phase method (e.g., hexane/isopropanol), small changes in the alcohol modifier concentration can significantly impact resolution.
-
Reversed Phase: For reversed-phase methods (e.g., acetonitrile/water), adjusting the pH of the aqueous component can be effective, especially for ionizable compounds like aminotriesters.
-
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the amine or ester functional groups with a chiral derivatizing agent to form diastereomers.[6] These can then be separated on a standard achiral column.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of at least 3-4 different chiral columns (e.g., Chiralpak IA, IB, IC).
-
Initial Mobile Phase: Start with a simple mobile phase, such as 90:10 Hexane:Isopropanol for normal phase or 50:50 Acetonitrile:Water with 0.1% Formic Acid for reversed phase.
-
Gradient vs. Isocratic: Begin with a broad gradient to determine the approximate elution time, then switch to an isocratic method for optimization.
-
Flow Rate and Temperature: Systematically vary the flow rate and column temperature. Lower flow rates and temperatures often improve resolution.
Table 2: Troubleshooting Chiral HPLC Separations
| Issue | Potential Cause | Suggested Solution |
| No separation | Inappropriate chiral stationary phase. | Screen different types of CSPs. |
| Poor resolution | Suboptimal mobile phase composition. | Adjust the ratio of solvents and additives (e.g., acids, bases). |
| Tailing peaks | Secondary interactions with the stationary phase. | Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase. |
| Irreproducible results | Column equilibration issues. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
Q3: My this compound appears to be degrading during storage or analysis. How can I assess its stability?
A3: Aminotriesters are susceptible to degradation, primarily through hydrolysis of the ester linkages and oxidation of the amine group.[7][8][9] Understanding the degradation pathways is essential for ensuring the efficacy and safety of drug candidates.[8]
Troubleshooting and Stability Assessment:
-
Hydrolysis: The ester groups are prone to hydrolysis, which can be catalyzed by acids or bases.[7][9] The rate of hydrolysis is pH-dependent.
-
Oxidation: The amine functionality can be susceptible to oxidation, which can be initiated by light, heat, or trace metals.[7]
-
Forced Degradation Studies: To identify potential degradation products and pathways, perform forced degradation studies under various stress conditions.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the this compound in different media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose a solution to UV light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method (typically a reversed-phase gradient method) to separate the parent compound from its degradation products.
-
Characterization: Identify the structure of the major degradation products using LC-MS/MS.
Table 3: Forced Degradation Conditions and Expected Degradation Pathways
| Condition | Degradation Pathway | Expected Products |
| Acidic (0.1 M HCl) | Hydrolysis of ester linkages | Amino di-acid, corresponding alcohols |
| Basic (0.1 M NaOH) | Hydrolysis of ester linkages | Amino di-acid salt, corresponding alcohols |
| Oxidative (3% H₂O₂) | Oxidation of the amine | N-oxide, hydroxylated derivatives |
| Thermal (60°C) | Various, including hydrolysis and oxidation | Mixture of degradation products |
| Photolytic (UV light) | Photodegradation | Various photoproducts |
Q4: The NMR spectrum of my this compound is complex and difficult to assign. What strategies can I use?
A4: The structural complexity of aminotriesters can lead to overlapping signals and complex splitting patterns in NMR spectra. A combination of 1D and 2D NMR experiments is often necessary for complete characterization.[10][11][12]
Troubleshooting and Characterization Strategy:
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the proton environment. Look for characteristic shifts for protons adjacent to the nitrogen and the ester groups.
-
¹³C NMR: Shows the number of unique carbon atoms. Carbonyl carbons of the esters will have characteristic downfield shifts.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help determine the stereochemistry.
-
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz).
-
Data Processing and Analysis: Process the data using appropriate software. Start by assigning easily identifiable signals in the 1D spectra and then use the 2D spectra to build out the structure.
Visual Guides
Caption: A general workflow for the synthesis and characterization of aminotriesters.
Caption: A logical diagram for troubleshooting common issues in this compound characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. NMR illuminates intrinsic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aminotriester Coupling Efficiency
Welcome to the technical support center for aminotriester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance reaction efficiency, particularly in the context of solid-phase oligonucleotide synthesis via the phosphoramidite method.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in phosphoramidite reactions?
A1: Low coupling efficiency is a frequent issue that can stem from several factors. The most common culprits include moisture contamination, poor quality of reagents, suboptimal activator performance, and steric hindrance.[1][2] Moisture is particularly detrimental as it can hydrolyze the highly reactive phosphoramidite monomer, rendering it unable to couple with the growing oligonucleotide chain.[][4] The choice and concentration of the activator are also critical; an activator that is too mild may not sufficiently catalyze the reaction, while one that is too aggressive can cause side reactions like detritylation.[][6]
Q2: How does moisture impact the coupling reaction and how can it be minimized?
A2: Moisture critically compromises coupling efficiency by reacting with the activated phosphoramidite monomer to form an unreactive phosphonic acid derivative.[] This reduces the concentration of available monomer for the desired reaction.[] Water can also catalyze the degradation of the phosphoramidite as it sits on the synthesizer.[4] To minimize moisture, it is imperative to use anhydrous solvents (acetonitrile with <30 ppm water) and reagents.[7][8] Solvents should be stored over molecular sieves (3 Å).[7] It's also recommended to dissolve phosphoramidites under an anhydrous atmosphere (e.g., argon or nitrogen) and to use in-line drying filters for the gases on the synthesizer.[4]
Q3: What are the key differences between common activators like Tetrazole and DCI?
A3: Activators are essential for protonating the nitrogen of the phosphoramidite, enabling the coupling reaction. 1H-Tetrazole has historically been the standard activator due to its ability to effectively protonate the amidite.[][6] However, it has limited solubility in acetonitrile, which can lead to precipitation and clogged synthesizer lines, and it is less effective for sterically hindered monomers like those used in RNA synthesis.[6][9] 4,5-Dicyanoimidazole (DCI) is a more recent activator that offers significant advantages. It is much more soluble in acetonitrile, allowing for higher effective concentrations, and it is a more effective nucleophilic catalyst, leading to faster coupling times with no observable side reactions.[6][10] This increased efficiency allows for the use of a lower excess of phosphoramidite, which is more cost-effective.[10]
Q4: What is the purpose of the "capping" step and what happens if it fails?
A4: The capping step is performed after the coupling reaction to permanently block any 5'-hydroxyl groups that failed to react.[8][11] This is crucial because phosphoramidite coupling is typically not 100% efficient (though it can reach ~99%).[8] If these unreacted hydroxyl groups are not capped (typically by acetylation), they can react in the subsequent coupling cycle.[8][11] This leads to the formation of undesirable oligonucleotide sequences with internal deletions (n-1 sequences), which can be difficult to purify from the full-length product.[8]
Q5: Can the choice of nucleobase affect coupling efficiency?
A5: Yes, the identity of the nucleobase can influence the coupling reaction. Purines (Adenine and Guanine) are bulkier than pyrimidines (Cytosine and Thymine) and can be more prone to steric hindrance, sometimes requiring longer coupling times or more potent activators for efficient reaction.[] Additionally, RNA nucleotides, with their 2'-hydroxyl group, introduce further complexity and require specialized protecting groups and modified activators to achieve high yields.[]
Troubleshooting Guides
Low coupling efficiency is a primary concern in this compound chemistry. The following guides provide a structured approach to diagnosing and resolving common issues.
Issue 1: Low Overall Yield of Full-Length Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | Check the water content of your acetonitrile (<30 ppm is ideal).[7] Verify that reagents were handled under anhydrous conditions. | Use fresh, high-quality anhydrous solvents. Store solvents and reagents over molecular sieves.[7] Purge synthesizer lines and reagent bottles with dry argon or nitrogen.[4] |
| Degraded Phosphoramidites | Analyze amidite purity via ³¹P NMR or HPLC. Visually inspect for discoloration or poor solubility. | Use fresh phosphoramidites. Store them desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[12] |
| Suboptimal Activator | Review activator choice. 1H-Tetrazole may be insufficient for sterically hindered monomers (e.g., RNA).[6][9] | Switch to a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), especially for difficult couplings.[10][11] Optimize activator concentration. |
| Incomplete Deprotection | Check the efficiency of the detritylation step by monitoring the color of the trityl cation released. A pale color may indicate a problem. | Ensure the deblocking acid (e.g., Trichloroacetic acid) is fresh and at the correct concentration. Increase deprotection time if necessary. |
| Inefficient Capping | Analyze crude product via HPLC or PAGE for the presence of n-1, n-2, etc., deletion sequences. | Verify the freshness and concentration of capping reagents (Acetic Anhydride and N-Methylimidazole).[8] Ensure complete delivery to the synthesis column. |
Issue 2: Formation of Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| (n+1) Addition / Double Coupling | Observe product peaks larger than the target molecule in mass spectrometry or HPLC. | This can occur if the activator is too acidic, causing premature removal of the 5'-DMTr group from the phosphoramidite monomer in solution.[6][9] Use a less acidic activator like DCI.[6] |
| Phosphoramidite Hydrolysis | A peak corresponding to the H-phosphonate of the amidite may be visible in ³¹P NMR. | Strictly adhere to anhydrous techniques.[] Ensure solvents and inert gas are dry.[4] |
| Depurination | Mass spectrometry may show products lacking purine bases (A or G). | This can be caused by prolonged or repeated exposure to the deblocking acid. Minimize detritylation times to what is necessary for complete deprotection. |
| Side-chain Reactions | Unwanted modifications detected by mass spectrometry. | Ensure all protecting groups on the nucleobases are stable to the reaction conditions and are only removed during the final deprotection step. Some activators, like DMAP, have been shown to cause side reactions with guanosine.[10] |
Quantitative Data Summary
The choice of activator significantly impacts the rate and efficiency of the coupling reaction. The following table summarizes properties and performance characteristics of common activators.
| Activator | Typical Concentration | pKa | Key Advantages | Key Disadvantages |
| 1H-Tetrazole | 0.45 M | 4.9 | Well-established standard for DNA synthesis.[6] | Limited solubility in ACN, can cause precipitation.[6] Less effective for sterically hindered amidites.[9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | 4.2 | More acidic and reactive than 1H-Tetrazole, leading to faster coupling.[6] | Higher acidity can increase the risk of premature detritylation (double coupling).[9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Highly soluble in ACN; faster coupling rates than 1H-Tetrazole; excellent for hindered monomers.[6][10] Allows for reduced phosphoramidite excess.[10] | More expensive than 1H-Tetrazole. |
| Tetrazole/N-Methylimidazole (NMI) | 0.45 M / 0.1 M | - | Adding NMI can increase product yields compared to 1H-Tetrazole alone.[10] | Can decrease yield if NMI concentration is too high due to basicity.[10] |
Data compiled from multiple sources.[6][9][10]
Diagrams
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting common causes of low coupling yield.
Phosphoramidite Coupling Reaction Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of different aminotriester synthesis routes
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the phosphoramidate (aminotriester) linkage, the choice of synthetic route is critical. This guide provides a comparative analysis of three prominent methods for constructing this crucial functional group: the Atherton-Todd reaction, the Staudinger reaction, and the Phosphoramidite method. Each route is evaluated based on its mechanism, experimental protocol, quantitative performance, and its respective advantages and disadvantages.
The Atherton-Todd Reaction
The Atherton-Todd reaction, first reported in 1945, is a classical method for the synthesis of phosphoramidates from dialkyl phosphites (also known as dialkyl H-phosphonates).[1] The reaction typically involves the in situ generation of a reactive phosphoryl chloride intermediate, which is then trapped by an amine.
Mechanism
The reaction is generally understood to proceed through the deprotonation of the dialkyl phosphite by a base, followed by reaction with a halogenating agent (commonly carbon tetrachloride) to form a dialkyl chlorophosphate. This highly reactive intermediate is then subjected to nucleophilic attack by an amine to yield the desired phosphoramidate.[1][2][3]
Experimental Protocol: Synthesis of Diethyl Phenylphosphoramidate
To a solution of diethyl phosphite (1.38 g, 10 mmol) and aniline (0.93 g, 10 mmol) in dry carbon tetrachloride (20 mL) at 0°C is added triethylamine (1.52 mL, 11 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The resulting triethylamine hydrochloride is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diethyl phenylphosphoramidate.
Quantitative Data
| Parameter | Atherton-Todd Reaction |
| Typical Yield | 60-95%[1][4] |
| Reaction Time | 2-12 hours |
| Temperature | 0°C to room temperature |
| Key Reagents | Dialkyl phosphite, amine, base, carbon tetrachloride |
| Scalability | Readily scalable |
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available and inexpensive starting materials. | Use of toxic and environmentally harmful carbon tetrachloride. |
| Generally good to excellent yields. | The reaction can be sensitive to moisture. |
| One-pot procedure from H-phosphonates. | Formation of triethylamine hydrochloride salt can complicate purification. |
| Broad substrate scope for both the phosphite and amine components.[1][5] | May not be compatible with sensitive functional groups that react with the chlorophosphate intermediate. |
The Staudinger Reaction
The Staudinger reaction provides an alternative and mild method for the formation of the P-N bond in phosphoramidates. The reaction involves the treatment of an organic azide with a trivalent phosphorus compound, typically a phosphite, to form an iminophosphorane intermediate, which can then be hydrolyzed or rearranged to the phosphoramidate.
Mechanism
The reaction is initiated by the nucleophilic attack of the phosphite on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then undergoes cyclization and subsequent loss of dinitrogen gas to form an iminophosphorane. In the context of phosphoramidate synthesis from phosphites, this intermediate can rearrange or be hydrolyzed to the final product.[6]
Experimental Protocol: Synthesis of Diethyl Phenylphosphoramidate
Phenyl azide (1.19 g, 10 mmol) is added to a solution of triethyl phosphite (1.66 g, 10 mmol) in dry toluene (20 mL). The reaction mixture is heated at 80°C for 3 hours, during which the evolution of nitrogen gas is observed. The solvent is removed under reduced pressure, and the resulting crude iminophosphorane is treated with water and heated to effect hydrolysis. The product is then extracted and purified by column chromatography. Alternatively, a modified Staudinger reaction can provide the phosphoramidate directly.[7]
Quantitative Data
| Parameter | Staudinger Reaction |
| Typical Yield | 70-98%[6] |
| Reaction Time | 1-6 hours |
| Temperature | Room temperature to 80°C |
| Key Reagents | Organic azide, trialkyl phosphite |
| Scalability | Scalable, with caution due to the use of azides. |
Advantages and Disadvantages
| Advantages | Disadvantages |
| Very mild reaction conditions. | Requires the synthesis and handling of potentially explosive organic azides.[8] |
| High yields and clean reactions with gaseous nitrogen as the main byproduct. | The stability of the iminophosphorane intermediate can vary. |
| Tolerant of a wide range of functional groups.[9][10] | The phosphite reagent can be sensitive to oxidation. |
| Can be performed as a one-pot reaction from an alkyl/aryl halide.[11] |
The Phosphoramidite Method
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, but the underlying chemistry can be adapted for the synthesis of simple aminotriesters.[12] This method utilizes phosphoramidite monomers, which are trivalent phosphorus compounds, that react with an alcohol in the presence of an activator to form a phosphite triester. Subsequent oxidation generates the stable pentavalent phosphoramidate.
Mechanism
The synthesis cycle involves four key steps:
-
Activation: An activator, such as tetrazole, protonates the nitrogen of the phosphoramidite, making it a good leaving group.
-
Coupling: The alcohol nucleophile attacks the activated phosphorus center, displacing the diisopropylamino group and forming a phosphite triester linkage.
-
Capping (Optional for single linkage): Any unreacted alcohol is capped to prevent side reactions.
-
Oxidation: The unstable phosphite triester is oxidized, typically with iodine and water, to the stable phosphate triester (phosphoramidate).
Experimental Protocol: Manual Synthesis of a Single Phosphoramidate Linkage
To a solution of an alcohol (1 mmol) and a phosphoramidite monomer (1.1 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere is added a solution of tetrazole (0.45 M in acetonitrile, 2.7 mL, 1.2 mmol). The reaction is stirred at room temperature for 30 minutes. An oxidizing solution of iodine in THF/water/pyridine is then added, and the mixture is stirred for another 10 minutes. The reaction is quenched, and the product is extracted and purified by column chromatography.[13][14][15]
Quantitative Data
| Parameter | Phosphoramidite Method |
| Typical Yield | >98% (per coupling step in oligonucleotide synthesis)[16] |
| Reaction Time | < 1 hour per linkage |
| Temperature | Room temperature |
| Key Reagents | Phosphoramidite monomer, alcohol, activator, oxidant |
| Scalability | Highly scalable, especially with automated synthesizers. |
Advantages and Disadvantages
| Advantages | Disadvantages |
| Extremely high coupling efficiency and speed. | Phosphoramidite reagents are expensive and sensitive to moisture and oxidation.[16] |
| Highly optimized for solid-phase synthesis and automation. | Requires strictly anhydrous conditions. |
| Well-defined and predictable reaction outcomes. | The synthesis of custom phosphoramidite monomers can be complex.[12] |
| Amenable to a wide range of modified substrates. | Primarily developed and optimized for nucleic acid synthesis. |
Comparative Summary
| Feature | Atherton-Todd Reaction | Staudinger Reaction | Phosphoramidite Method |
| Key Transformation | H-phosphonate + Amine → Phosphoramidate | Azide + Phosphite → Phosphoramidate | Phosphoramidate + Alcohol → Phosphoramidate |
| Reagent Toxicity | High (uses CCl₄) | Moderate (azides can be explosive) | Moderate (some reagents are toxic) |
| Reaction Conditions | Mild (0°C to RT) | Mild (RT to 80°C) | Very Mild (RT) |
| Byproducts | Salt, Chloroform | N₂ gas | Stoichiometric amounts of activator and oxidant waste |
| Primary Application | General small molecule synthesis | Small molecule and bioconjugation | Oligonucleotide synthesis |
| Functional Group Tolerance | Moderate | High[9][10] | High (with appropriate protecting groups) |
| Ease of Setup | Relatively simple | Simple, but requires azide synthesis | Requires inert atmosphere and dry reagents |
Conclusion
The selection of an appropriate synthetic route for aminotriesters is contingent upon the specific requirements of the target molecule, the scale of the synthesis, and the available laboratory infrastructure.
-
The Atherton-Todd reaction remains a viable and cost-effective method for the synthesis of simple phosphoramidates, provided that the use of halogenated solvents is permissible and the substrate is robust.
-
The Staudinger reaction offers a milder alternative with high functional group tolerance, making it suitable for more complex molecules, though it necessitates the careful handling of azide precursors.
-
The Phosphoramidite method , while being the most efficient and high-yielding, is also the most specialized and resource-intensive, making it the undisputed choice for oligonucleotide synthesis and a powerful option for high-value, complex small molecules where efficiency is paramount.
For researchers and drug developers, a thorough understanding of these three methodologies provides a versatile toolkit for the synthesis of a wide array of phosphoramidate-containing compounds.
References
- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Staudinger Ligation [sigmaaldrich.com]
- 10. Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atdbio.com [atdbio.com]
- 13. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparing the efficacy of aminotriester-based drug delivery systems
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a pressing need for carriers that can enhance therapeutic efficacy while minimizing off-target effects. Among the promising candidates, aminotriester-based systems, including poly(β-amino esters) (PBAEs) and this compound dendrimers, have garnered significant attention. Their characteristic cationic nature at physiological pH and biodegradability offer distinct advantages for the delivery of a wide range of therapeutic payloads, from small molecule drugs to nucleic acids.
This guide provides an objective comparison of the efficacy of this compound-based drug delivery systems against two widely utilized alternatives: liposomes and polymeric nanoparticles. The performance of these platforms is evaluated based on key experimental data points, including drug loading capacity, encapsulation efficiency, in vitro drug release, cellular uptake, and in vivo tumor accumulation. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further research.
Comparative Efficacy of Drug Delivery Systems
The following tables summarize the performance of this compound-based systems in comparison to liposomes and polymeric nanoparticles across several key efficacy parameters. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration of the different therapeutic agents, cell lines, and animal models used.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Delivery System | Polymer/Lipid Composition | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| This compound-based (PBAE) | Poly(β-amino ester) | Paclitaxel | ~20% (w/w) | ~95% | [1] |
| This compound-based (Dendrimer) | G4 PAMAM | Doxorubicin | Not specified | 91-95% | [2] |
| Liposomes | Egg Phosphatidylcholine/Cholesterol | Doxorubicin | Not specified | Up to 98% | [3] |
| Polymeric Nanoparticles | PLGA | Paclitaxel | ~3% (w/w) | ~30% | [4] |
Table 2: In Vitro Drug Release
| Delivery System | Drug | Release Conditions | Cumulative Release | Time | Reference |
| This compound-based (PBAE) | Paclitaxel | pH 5.0 | ~80% | 100 hours | [1] |
| This compound-based (Dendrimer) | Doxorubicin (pH-sensitive linkage) | pH 5.0 | ~96% | 48 hours | [5] |
| Liposomes | Paclitaxel | Serum, pH 7.2 | ~80% | 120 hours | [6] |
| Polymeric Nanoparticles | Paclitaxel | PBS, pH 7.4 | ~80% | 15 days | [4] |
Table 3: Cellular Uptake in Cancer Cells
| Delivery System | Cell Line | Uptake Efficiency (% of cells) | Fold Increase vs. Control | Reference |
| This compound-based (PBAE) | Human Glioblastoma | ~71% | Not specified | [7] |
| This compound-based (Dendrimer) | HER-2 positive breast cancer | Significantly higher than free drug | >3-fold vs. non-targeted | [8] |
| Liposomes | 4T1 (murine breast cancer) | Not specified | Not specified | [9] |
| Polymeric Nanoparticles | Human Breast Cancer (MCF-7) | ~60-90% inhibition with inhibitors | Not applicable | [10] |
Table 4: In Vivo Tumor Accumulation
| Delivery System | Animal Model | Tumor Model | % Injected Dose/g of Tumor | Time Post-Injection | Reference |
| This compound-based (Dendrimer) | Nude mice | Ovarian tumor | ~5% | 24 hours | [11] |
| Liposomes | Nude mice | SC115 mammary tumor | ~10.2 µg/g (~1%) | 24 hours | [12] |
| Polymeric Nanoparticles | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative efficacy of these drug delivery systems. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Doxorubicin-PAMAM dendrimer complex attached to liposomes: cytotoxic studies against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel loading in PLGA nanospheres affected the in vitro drug cell accumulation and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Conjugated PAMAM Dendrimers for pH-Responsive Drug Release and Folic Acid-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Polymer Structure Tunes Mechanism of Cellular Uptake and Transfection Routes of Poly(β-amino ester) Polyplexes in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging | MDPI [mdpi.com]
- 12. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro biological activity of aminotriester analogs
An extensive search of scientific literature revealed no specific studies on the in-vitro biological activity of a compound class referred to as "aminotriester analogs." While a broad range of research exists on the biological activities of various amino-containing compounds and ester analogs, the specific combination of an "this compound" scaffold does not appear to be a widely investigated area with published, publicly available data.
The conducted searches for "in-vitro biological activity of this compound analogs," "this compound analogs anticancer activity," "this compound analogs antimicrobial activity," and "this compound analogs enzyme inhibition" did not yield any relevant results detailing the synthesis, biological evaluation, or comparative studies of such compounds.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and visualizations as requested, due to the lack of available information on this specific topic in the current body of scientific literature.
It is possible that "this compound analogs" are a novel class of compounds with research that has not yet been published, or that they are referred to under a different nomenclature in the existing literature. For researchers, scientists, and drug development professionals interested in this area, this may represent an unexplored field of chemical synthesis and biological activity screening.
Future research could involve the design and synthesis of novel this compound scaffolds and subsequent evaluation of their in-vitro biological activities against various targets, which would then provide the foundational data for the type of comparative guide requested.
Navigating the Crucial Bridge: A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates
While the quest for novel linker technologies is ongoing, a direct head-to-head comparison involving aminotriester linkers in Antibody-Drug Conjugates (ADCs) is not feasible based on currently available public data. Extensive research did not yield specific information or performance data for this compound-based linkers in the context of ADCs, suggesting this may be a niche, proprietary, or emerging technology.
This guide, therefore, provides a comprehensive comparison of well-established and clinically relevant linker technologies to inform researchers, scientists, and drug development professionals on the critical choices in ADC design. The linker, a pivotal component connecting the monoclonal antibody to the potent payload, profoundly influences the stability, efficacy, and safety profile of an ADC.[1][2]
The Stability-Release Dilemma: Cleavable vs. Non-Cleavable Linkers
The fundamental choice in linker design lies between cleavable and non-cleavable options, each with distinct mechanisms of action and therapeutic implications.[1][3]
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[4][5] This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1][4] However, this can also increase the risk of off-target toxicity if the linker is not sufficiently stable in circulation.[1]
Non-cleavable linkers release the payload only after the entire ADC is internalized and the antibody is degraded within the lysosome.[3][6] This generally results in superior plasma stability, a wider therapeutic window, and reduced off-target toxicity.[1][6] However, the lack of a significant bystander effect may limit their efficacy in tumors with heterogeneous antigen expression.[7]
Data Presentation: Comparative Performance of Linker Technologies
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of different linker technologies.
| Linker Type | Sub-Type | Plasma Stability | Cleavage Trigger | Key Advantages | Key Disadvantages |
| Cleavable | Valine-Citrulline (VC) | High | Cathepsin B | High plasma stability, potent bystander effect.[4][8] | Potential for premature cleavage by non-target enzymes.[8] |
| Hydrazone | Moderate | Acidic pH (endosomes/lysosomes) | Effective in acidic tumor microenvironments.[3][4] | Susceptible to hydrolysis in circulation, potential for off-target toxicity.[9] | |
| Disulfide | Moderate | High intracellular glutathione | Exploits the reducing environment of tumor cells. | Can be unstable in circulation. | |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High | Lysosomal degradation of the antibody | Superior plasma stability, wider therapeutic window.[1][6] | Minimal bystander effect, requires high antigen expression.[7] |
| Feature | Enzymatically Cleavable (e.g., Val-Cit) | Chemically Cleavable (e.g., Hydrazone) | Non-Cleavable (e.g., SMCC) |
| Released Payload | Often unmodified, potent payload. | Payload may have a small linker remnant. | Payload with attached linker and amino acid.[7] |
| Bystander Effect | Potent | Variable | Minimal |
| Plasma Half-life | Generally good, but can be susceptible to premature cleavage. | Can be shorter due to hydrolysis. | Longest |
| Therapeutic Window | Generally narrower than non-cleavable. | Variable, can be narrow. | Generally widest.[1] |
The Impact of Hydrophilicity
The hydrophobicity of the linker-payload can lead to ADC aggregation, poor solubility, and rapid clearance.[2] Incorporating hydrophilic linkers, such as those with polyethylene glycol (PEG), can mitigate these issues, improving the ADC's physicochemical properties and in vivo performance.
| Linker Property | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy |
| Hydrophilic (e.g., PEG-based) | High (up to 8) | Significantly Reduced | Maintained or Improved | Enhanced |
| Hydrophobic | Moderate (3-4) | Increased | - | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in human and mouse plasma at 37°C.[5]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[5]
-
Analyze the samples using methods like ELISA to quantify the amount of intact ADC and liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of released payload.[5]
-
Plot the percentage of intact ADC over time to determine the linker's stability.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Methodology:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[5]
-
Incubate for a defined period (e.g., 72-96 hours).[5]
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a xenograft mouse model.
Methodology:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised and weighed.[1]
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: General experimental workflow for ADC linker evaluation.
Conclusion: Selecting the Optimal Linker
The choice of linker technology is a critical, multi-faceted decision in ADC design with no one-size-fits-all solution.[6] The optimal strategy depends on the specific target antigen, tumor microenvironment, payload properties, and the desired therapeutic window.[1] Enzymatically cleavable linkers offer a potent bystander effect, which can be crucial for treating heterogeneous tumors.[8] Chemically cleavable linkers provide alternative release mechanisms that can be tailored to the tumor's characteristics. Non-cleavable linkers generally provide superior stability, leading to a better safety profile.[1][6] Furthermore, the incorporation of hydrophilic elements into the linker design is a key strategy to improve the overall physicochemical properties and in vivo performance of ADCs. As our understanding of the complex interplay between the antibody, linker, and payload continues to evolve, so too will the design of next-generation linkers for more effective and safer cancer therapies.
References
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle: Immune-Stimulatory CpG-Oligonucleotide Loading and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Aminotriester Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aminotriester compounds is critical across various fields, from environmental monitoring of pesticides to the development of novel therapeutics and the detection of chemical warfare agent metabolites. The selection of an appropriate analytical method is paramount to ensure data integrity, reproducibility, and sensitivity. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Capillary Electrophoresis (CE), and Immunoassays.
This document outlines detailed experimental protocols for key methods, presents comparative performance data, and visualizes analytical workflows to aid researchers in making informed decisions for their specific applications. Given the structural similarity and analytical challenges shared with organophosphate esters, particularly nerve agent metabolites, data from these closely related compounds are used as a proxy where this compound-specific data is limited.
Comparative Analysis of Analytical Methods
The choice of analytical technique for this compound quantification depends on several factors, including the analyte's physicochemical properties (volatility, polarity, thermal stability), the sample matrix, required sensitivity, and throughput needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suitable for a broad range of polar, non-volatile aminotriesters and their metabolites. Its high sensitivity and selectivity make it a powerful tool for analyzing complex biological matrices with minimal sample preparation.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust technique for volatile and semi-volatile aminotriesters. However, due to the polar nature of many aminotriesters, derivatization is often required to increase their volatility and thermal stability for GC analysis.
Capillary Electrophoresis (CE) offers high separation efficiency for charged this compound compounds and their enantiomers. It is a valuable technique for chiral separations, which can be crucial in pharmaceutical and toxicological studies.
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput screening method. These assays are based on the specific binding of an antibody to the target this compound and can be highly sensitive, though they may be susceptible to cross-reactivity with structurally similar compounds.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for LC-MS/MS and GC-MS/MS methods for the analysis of organophosphorus nerve agent metabolites, which serve as a reliable analogue for this compound compounds.
Table 1: Comparison of Quantitative Performance for Organophosphorus Nerve Agent Metabolite Analysis
| Parameter | LC-MS/MS | GC-MS/MS | Capillary Electrophoresis | Immunoassay |
| Limit of Detection (LOD) | 0.3–0.5 ng/mL[1][2] | < 1 µg/L[3] | Analyte Dependent | 0.5 - 2 pmol/L (for peptides)[4] |
| Limit of Quantification (LOQ) | ~1 ng/mL[5] | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | Analyte Dependent |
| Accuracy (% Recovery) | 101–105%[1][2] | Analyte Dependent | Analyte Dependent | Good linearity on dilution and recovery[4] |
| Precision (% RSD) | 5–8%[1][2] | < 15% | < 15% | <10% (intra-assay), <15% (inter-assay)[4] |
| Sample Throughput | High | Moderate to High | Moderate | Very High |
| Derivatization Required | No | Yes (typically) | No | No |
| Matrix Effects | Can be significant, often mitigated with internal standards | Less prone to ion suppression, but matrix can affect derivatization | Less susceptible to matrix effects than MS-based methods | Can be affected by matrix components |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS for this compound analogues.
Sample Preparation for Chromatographic Analysis
Effective sample preparation is critical to remove interferences and concentrate the analytes of interest.[6][7][8] Common techniques include:
-
Protein Precipitation: A simple and fast method for removing proteins from biological samples, such as plasma or serum, by adding an organic solvent.[8]
-
Liquid-Liquid Extraction (LLE): A technique to separate analytes from a sample matrix based on their relative solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A versatile and selective method for sample cleanup and concentration, where analytes are retained on a solid sorbent and then eluted with a suitable solvent.[9]
LC-MS/MS Method for this compound Metabolite Quantification
This method is adapted from the analysis of organophosphorus nerve agent metabolites in serum.[1][2]
-
Sample Preparation (SPE):
-
To 100 µL of serum, add an internal standard solution.
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium fluoride) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS/MS Method for this compound Metabolite Quantification
This protocol is based on the analysis of nerve agent metabolites in urine and requires derivatization.[3]
-
Sample Preparation and Derivatization:
-
Acidify a urine sample and extract with an organic solvent mixture (e.g., ether-acetonitrile).
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., diazomethane for methylation) to convert the polar metabolites into more volatile derivatives.
-
-
GC Conditions:
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to ensure the separation of all analytes.
-
Injection Mode: Splitless or pulsed splitless.
-
-
MS/MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic fragmentation patterns for each derivatized analyte.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure the comparability and reliability of the data.
Caption: Workflow for the cross-validation of two analytical methods.
General Analytical Workflow for this compound Quantification
This diagram outlines the general steps involved in the quantification of aminotriesters from a biological matrix.
References
- 1. Quantitation of five organophosphorus nerve agent metabolites in serum using hydrophilic interaction liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Quantitation of metabolites of the nerve agents sarin, soman, cyclohexylsarin, VX, and Russian VX in human urine using isotope-dilution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Methods for Measuring Protein Concentration in Venom Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lab Essentials for Sample Preparation | Sartorius [sartorius.com]
- 7. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
A Researcher's Guide to Assessing the Purity of Aminotriester from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for evaluating the purity of aminotriester (di-tert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate) from various commercial suppliers. Ensuring high purity is critical as impurities can lead to misleading experimental results, side reactions, and potential toxicity in drug development pipelines.
This comparison guide outlines detailed experimental protocols for key analytical techniques, presents data in a clear, comparative format, and utilizes diagrams to illustrate complex workflows and the potential impact of impurities on biological signaling pathways.
Introduction to this compound and the Importance of Purity
This compound, with the chemical formula C22H41NO6, is a versatile building block in organic synthesis, particularly in the construction of dendrimers and other complex molecules. Its purity can be influenced by the synthetic route and purification methods employed by different suppliers. A common synthetic pathway is the Michael addition of ammonia to tert-butyl acrylate. This process can introduce several potential impurities.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual tert-butyl acrylate.
-
Side Products: Dimerized this compound formed from the Michael addition of the product this compound to another molecule of tert-butyl acrylate.
-
Degradation Products: Hydrolysis of the tert-butyl ester groups to carboxylic acids, which can occur during synthesis, purification, or storage.
The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. For instance, unreacted acrylates are reactive Michael acceptors that can non-specifically modify biological molecules. Acidic impurities can alter reaction conditions and affect the stability of other reagents.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound from different suppliers. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
HPLC is a cornerstone technique for determining the purity of a compound and quantifying impurities. A reversed-phase method is suitable for the analysis of the relatively non-polar this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard (if available)
-
Samples of this compound from Supplier A, Supplier B, and Supplier C.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound from each supplier and the reference standard in 10 mL of acetonitrile to prepare 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid). A typical gradient could be:
-
0-5 min: 50% Acetonitrile
-
5-25 min: 50% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 50% Acetonitrile
-
35-40 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and any impurity peaks in the chromatograms for each supplier.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Due to the low volatility of this compound, derivatization is often necessary to analyze the compound itself by GC-MS, but this method is excellent for detecting more volatile impurities without derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
Samples of this compound from Supplier A, Supplier B, and Supplier C.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound from each supplier in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using an internal standard method if high accuracy is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the this compound and for identifying and quantifying impurities that have distinct NMR signals. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
A certified internal standard for qNMR (e.g., maleic anhydride).
-
Samples of this compound from Supplier A, Supplier B, and Supplier C.
Procedure:
-
¹H and ¹³C NMR:
-
Dissolve ~10 mg of each this compound sample in ~0.7 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the expected signals of this compound and for any unexpected peaks that may indicate impurities.
-
-
Quantitative ¹H NMR (qNMR):
-
Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized in a clear and concise table for easy comparison of the this compound purity from different suppliers.
Table 1: Purity Assessment of this compound from Different Suppliers
| Supplier | HPLC Purity (%) | Major Impurity 1 (HPLC, % Area) | Major Impurity 2 (HPLC, % Area) | Volatile Impurities (GC-MS) | qNMR Purity (%) |
| Supplier A | 98.5 | 0.8 (retention time) | 0.4 (retention time) | tert-butyl acrylate (0.05%) | 98.2 |
| Supplier B | 99.7 | 0.1 (retention time) | Not Detected | Not Detected | 99.5 |
| Supplier C | 95.2 | 2.5 (retention time) | 1.1 (retention time) | Dimer (0.5%) | 94.8 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the potential impact of impurities on a biological signaling pathway.
Caption: Experimental workflow for the comparative purity assessment of this compound.
Caption: Potential impact of a reactive impurity on a cellular signaling pathway.
Conclusion
The purity of this compound can vary significantly between suppliers. A rigorous analytical assessment using a combination of HPLC, GC-MS, and NMR spectroscopy is essential to ensure the quality and reliability of this critical reagent. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can make informed decisions when selecting a supplier, thereby enhancing the reproducibility and integrity of their scientific work. The provided visualizations serve to clarify the experimental process and underscore the importance of purity in a biological context.
A Comparative Guide to the Validation of a New Analytical Method for Aminotriester Impurity Profiling
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. Aminotriester compounds, while potentially useful as synthetic intermediates, can also be present as impurities that require careful monitoring. This guide provides an objective comparison of a newly proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with pre-column derivatization for this compound impurity profiling against existing analytical techniques. The performance of this new method is supported by experimental data and detailed protocols.
The control of impurities is a significant issue for healthcare manufacturing, with various regulatory bodies such as the ICH, USFDA, UK-MHRA, and CDSCO emphasizing the requirements for their identification and quantification in both APIs and finished products.[1] Analytical techniques employed for impurity profiling must exhibit high sensitivity, specificity, and reproducibility.[2]
Comparison of Analytical Techniques
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the chemical nature of the impurities, the required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is widely recognized as a precise method for separating analytes, impurities, and degradation products. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and structural elucidation of impurities.[3]
While Gas Chromatography (GC) is suitable for volatile organic impurities, many this compound compounds may lack the necessary volatility or thermal stability, necessitating a derivatization step.[2] Capillary Electrophoresis (CE) offers an alternative for the analysis of polar and hydrophilic compounds.[4]
The proposed new method, utilizing RP-HPLC with pre-column derivatization, aims to address the challenges associated with the analysis of this compound impurities, such as their high polarity and potential for poor chromatographic retention. Derivatization can improve the chromatographic behavior and detectability of these compounds.[5]
Table 1: Comparison of a New RP-HPLC Method with Existing Analytical Techniques for this compound Impurity Profiling
| Feature | New Method: RP-HPLC with Pre-column Derivatization | Existing Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) | Existing Method 2: Capillary Electrophoresis (CE) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[5] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[5] | Separation based on the differential migration of ions in an electric field. |
| Derivatization | Required for improved chromatographic performance and UV detection.[5] | May be required to increase volatility and thermal stability. | Generally not required. |
| Sensitivity | High (typically ng/mL to pg/mL range). | Very High (typically pg/mL to fg/mL range). | Moderate to High (typically µg/mL to ng/mL range). |
| Specificity | High, especially when coupled with a diode-array detector (DAD) or mass spectrometer (MS). | Very High, due to mass fragmentation patterns. | High, based on electrophoretic mobility. |
| Sample Throughput | Moderate to High. | Moderate. | High. |
| Advantages | Versatile for a wide range of this compound compounds, robust, and widely available instrumentation. | Excellent for volatile and semi-volatile impurities, provides structural information. | Low sample volume and reagent consumption, suitable for polar and charged molecules. |
| Limitations | Derivatization adds a sample preparation step, potential for incomplete reaction. | Not suitable for non-volatile or thermally labile compounds, potential for degradation at high temperatures.[5] | Lower sensitivity for some analytes, potential for matrix effects. |
Experimental Protocols
Detailed and precise protocols are fundamental to the successful validation of any analytical method.[5] Below are the methodologies for the proposed new RP-HPLC method and the validation of its key performance parameters.
Proposed New Method: RP-HPLC with Pre-column Derivatization
This method is designed to be stability-indicating, capable of separating the this compound impurities from the API and any potential degradation products.
1. Derivatization Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of a suitable derivatizing agent (e.g., Dansyl Chloride) in acetonitrile.
-
Sample and Standard Preparation: Accurately weigh and dissolve the sample and reference standards in a suitable diluent to a final concentration of 1 mg/mL.
-
Reaction: To 1 mL of the sample or standard solution, add 1 mL of the derivatizing agent solution and 0.5 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Incubation: Incubate the mixture at 60°C for 30 minutes in a water bath.
-
Quenching: After incubation, cool the mixture to room temperature and add a quenching agent if necessary.
-
Final Preparation: Adjust the final volume with the mobile phase and filter the sample through a 0.45 µm filter before injection.[5]
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation of the New Analytical Method
The validation of the analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] The following parameters were assessed according to ICH guidelines.
Table 2: Summary of Validation Data for the New RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte peaks. | The method was found to be specific, with no co-eluting peaks observed. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration. | 0.1 µg/mL to 10 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.1 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters (flow rate, temperature, mobile phase composition). | The method was robust, with all %RSD values below 2.5%. |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the validation process for the new analytical method, the following diagram was generated.
Conclusion
The validation of analytical methods for this compound impurity profiling is a multifaceted process that requires a thorough understanding of the analyte's properties and the intended application of the method. The proposed new RP-HPLC method with pre-column derivatization demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It offers a reliable and sensitive approach for the routine quality control of this compound impurities in pharmaceutical development. While GC-MS provides superior sensitivity for volatile impurities and CE is advantageous for polar compounds, the validated RP-HPLC method presents a versatile and robust platform for a broader range of this compound impurities, making it a valuable tool for ensuring the safety and quality of pharmaceutical products.
References
Safety Operating Guide
Proper Disposal of Aminotriesters: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of aminotriester compounds is paramount in a laboratory setting. This guide provides essential, step-by-step logistical and safety information for the proper management of this compound waste.
Aminotriesters, as a class of chemical compounds, should be handled as hazardous waste due to their potential for irritation to the skin, eyes, and respiratory system. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and are intended to provide a framework for safe handling and disposal. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular this compound compound being used and to adhere to all institutional and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) and Storage Requirements
| Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from splashes and irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Waste Container | Clearly labeled, leak-proof, and chemically compatible container with a secure lid | To safely contain the waste and prevent spills or reactions. |
| Storage Location | Designated, cool, and well-ventilated hazardous waste accumulation area | To ensure safe temporary storage away from incompatible materials. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of aminotriesters and any contaminated materials is through a licensed hazardous waste disposal service.[1] In-laboratory chemical treatment should not be attempted without specific protocols outlined in the compound's SDS or provided by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other chemical waste streams.[1] Keeping waste streams separate prevents potentially hazardous reactions and ensures proper disposal.[1]
-
Containerization:
-
Place solid this compound waste and contaminated disposable labware (e.g., gloves, pipette tips, weighing papers) into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
For liquid this compound waste, use a compatible, sealed container.
-
Ensure the container is made of a material that is compatible with aminotriesters.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound Waste," and any other identifiers required by your institution.
-
Include the date when the first piece of waste is added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances such as strong acids and oxidizing agents.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures for chemical irritants.
-
-
Disposal Request:
-
Once the waste container is full or reaches the designated accumulation time limit, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Experimental Protocols
Due to the variability within the this compound chemical class, a universal in-laboratory neutralization protocol cannot be safely recommended. While ester hydrolysis (saponification) under basic conditions is a known method for breaking down esters into a carboxylic acid and an alcohol, the effectiveness and safety of this procedure for a specific this compound are unknown without detailed experimental validation.[2][3] Attempting chemical neutralization without a validated protocol could lead to incomplete degradation or the production of other hazardous byproducts.
Therefore, it is imperative to adhere to the collection and professional disposal protocol outlined above.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Aminotriester
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Aminotriester (CAS No. 136586-99-7). Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
This compound is classified with the following GHS hazard statements:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Avoid natural rubber gloves. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving may be appropriate for certain procedures.[5][6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | A standard lab coat should be worn to protect clothing and skin. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[4][6] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7] If ventilation is insufficient or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[4] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation:
-
Handling:
-
Immediate Cleanup:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5][9]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Containerization:
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from heat and ignition sources.[9]
-
-
Disposal:
Workflow for Safe Handling of this compound
References
- 1. This compound | C22H41NO6 | CID 10927842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. velsafe.com [velsafe.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Safety Precautions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
